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Core Science & Biosynthesis

Foundational

2-(4-methyl-2-thiazolyl)-Benzothiazole: Physicochemical Profiling, Synthesis, and Pharmacological Applications

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The pursuit of novel bis-heterocyclic scaffolds is a cornerstone of mode...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The pursuit of novel bis-heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. 2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) represents a highly privileged structural motif, fusing a lipophilic benzothiazole core with a hydrogen-bond-coordinating thiazole ring[1]. This unique structural hybridization yields a compound with broad-spectrum biological activities—ranging from antimicrobial and antifungal properties to targeted kinase inhibition—while also providing the thermal stability required for advanced polymer applications.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic descriptive chemistry. Herein, we will dissect the causality behind its physicochemical properties, detail a self-validating synthetic workflow, and map its pharmacological mechanisms of action.

Physicochemical Profiling & Structural Causality

The efficacy of 2-(4-methyl-2-thiazolyl)-Benzothiazole in both biological and material systems is dictated by its precise molecular architecture. The benzothiazole moiety provides a rigid, planar, and lipophilic surface ideal for π−π stacking within enzyme active sites or DNA intercalation. Conversely, the thiazole ring introduces critical nitrogen and sulfur heteroatoms that act as hydrogen-bond acceptors, while the 4-methyl substitution provides steric bulk that can enhance selectivity within specific kinase hinge-binding pockets.

Quantitative Data Summary
PropertyValue / DescriptionCausality & Impact
CAS Number 1283595-58-3Unique chemical identifier for regulatory and procurement tracking[2].
Molecular Formula C11​H8​N2​S2​ Dictates the exact stoichiometric requirements for synthesis[1].
Molecular Weight ~232.3 g/mol Falls well within Lipinski’s Rule of 5 (<500 Da), ensuring favorable pharmacokinetic potential.
Appearance Yellow to off-white crystalline solidIndicates extended conjugation across the bis-heterocyclic system[3].
Solubility Soluble in DCM, EtOH; Poor in H2​O High lipophilicity facilitates cell membrane penetration but requires co-solvents (e.g., DMSO) for in vitro aqueous assays[3].
H-Bond Acceptors 4 (2 Nitrogen, 2 Sulfur)Enables robust coordination with target enzyme residues (e.g., ATP-binding pockets)[4].
Rotatable Bonds 1The single bond connecting the two rings allows for conformational flexibility to optimize target binding.

Synthetic Methodologies & Experimental Workflows

The synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole relies on the strategic condensation of functionalized precursors. The protocol below emphasizes green chemistry principles, utilizing ethanol as a solvent to facilitate both the reaction at reflux and the subsequent purification via temperature-dependent crystallization[2].

Step-by-Step Self-Validating Synthesis Protocol

Objective: Synthesize high-purity 2-(4-methyl-2-thiazolyl)-Benzothiazole via acid-catalyzed condensation.

Reagents:

  • 4-methyl-2-thiazolylamine (Nucleophile)

  • Benzothiazole-2-carbonyl derivative or equivalent electrophile

  • Glacial Acetic Acid (Catalyst)

  • Absolute Ethanol (Solvent)

  • Dichloromethane (DCM) and Hexane (for recrystallization)

Workflow:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of the benzothiazole precursor in 50 mL of absolute ethanol. The choice of ethanol ensures that the reactants are fully solvated at elevated temperatures while minimizing environmental toxicity.

  • Catalysis & Condensation: Add 10.5 mmol of 4-methyl-2-thiazolylamine, followed by 5 mol% of glacial acetic acid. The acid protonates the electrophilic carbon, lowering the activation energy required for nucleophilic attack by the thiazolylamine.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 80°C under continuous magnetic stirring for 4–6 hours.

  • In-Process Validation (TLC): Self-Validation Checkpoint. After 4 hours, spot the reaction mixture against the starting materials on a silica gel TLC plate (Mobile phase: 7:3 Hexane:Ethyl Acetate). The reaction is complete when the starting amine spot ( Rf​≈0.2 ) disappears, replaced by a single, highly UV-active product spot ( Rf​≈0.6 ).

  • Isolation: Remove the heat and allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–4°C). The target compound will precipitate due to its limited solubility in cold ethanol.

  • Purification: Filter the crude yellow precipitate under vacuum. To achieve >95% purity, dissolve the crude solid in a minimum volume of hot DCM, then add hexane dropwise until turbidity appears. Cool to yield pure crystalline 2-(4-methyl-2-thiazolyl)-Benzothiazole.

  • Final Validation: Confirm structure and purity via 1H -NMR (look for the distinct singlet of the thiazole methyl group around δ 2.4 ppm) and LC-MS (target m/z [M+H] + = 233.3).

SynthesisWorkflow A Benzothiazole Precursor (Electrophile) C Acid-Catalyzed Condensation (EtOH, Reflux, 80°C) A->C B 4-Methyl-2-thiazolylamine (Nucleophile) B->C D Crude Bis-Heterocycle (TLC Validation) C->D -H2O E Recrystallization (DCM/Hexane) D->E Impurity Removal F Purified Target Compound (CAS: 1283595-58-3) E->F >95% Purity

Caption: Step-by-step synthetic workflow for 2-(4-methyl-2-thiazolyl)-Benzothiazole.

Mechanistic Pharmacology & Biological Targets

Benzothiazole-thiazole hybrids are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with multiple biological targets[5]. The specific mechanism of action for 2-(4-methyl-2-thiazolyl)-Benzothiazole is primarily driven by its capacity to act as a competitive inhibitor at the ATP-binding sites of critical enzymes.

Kinase Inhibition and Cellular Signaling

The compound exhibits significant potential in modulating cellular signaling pathways, particularly in the context of oncology and inflammation[1]. The planar benzothiazole system intercalates into the hydrophobic pockets of kinases (such as JNK or topoisomerases), while the thiazole nitrogen forms critical hydrogen bonds with the kinase hinge region. This competitive binding prevents ATP from phosphorylating downstream targets, effectively arresting the signaling cascade and inducing cellular apoptosis in malignant or infected cells.

Antimicrobial and Antifungal Action

In microbiological applications, thiazole derivatives frequently inhibit essential microbial enzymes, including DNA gyrase and cytochrome P450 isoforms[5]. The lipophilic nature of the methyl-substituted bis-heterocycle allows it to efficiently penetrate the thick peptidoglycan layers of Gram-positive bacteria and the complex cell walls of fungal pathogens, leading to the disruption of cellular metabolism.

MechanismOfAction Ligand 2-(4-methyl-2-thiazolyl)- Benzothiazole Target Target Kinase (e.g., JNK / DNA Gyrase) Ligand->Target π-π Stacking & H-Bonds Inhibition Competitive Inhibition at ATP-binding pocket Target->Inhibition Signaling Downstream Signaling Arrest Inhibition->Signaling Blocked Phosphorylation Outcome Cellular Apoptosis / Growth Inhibition Signaling->Outcome

Caption: Pharmacological mechanism of action targeting kinase and downstream signaling.

Material Science Applications

Beyond pharmacology, the robust thermal and photophysical properties of the benzothiazole-thiazole axis make it highly valuable in materials science[1]. The extended π -conjugation across the two rings results in distinct fluorescent properties, allowing the compound to be utilized as a fluorescent probe or an optical brightener. Furthermore, when integrated into polymer matrices, the rigid heterocyclic core significantly enhances the polymer's thermal stability and UV resistance, making it an excellent candidate for advanced coatings and aerospace materials.

References

  • RSC Publishing. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Retrieved from [Link]

  • Oriental Journal of Chemistry. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Retrieved from[Link]

Sources

Exploratory

Molecular structure and weight of 2-(4-methyl-2-thiazolyl)-Benzothiazole

An In-Depth Technical Guide to 2-(4-methyl-2-thiazolyl)-Benzothiazole Introduction: The Significance of the Benzothiazole Scaffold In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(4-methyl-2-thiazolyl)-Benzothiazole

Introduction: The Significance of the Benzothiazole Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These are often referred to as "privileged scaffolds" due to their ability to bind to multiple biological targets with high affinity.[1] The benzothiazole moiety, a bicyclic heterocyclic compound, is a quintessential example of such a scaffold.[1] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and neuroprotective properties.[1][2][3][4] This guide focuses on a specific, promising derivative: 2-(4-methyl-2-thiazolyl)-Benzothiazole.

This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic validation. It is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this compound and its potential as a lead structure in pharmaceutical research.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physical and chemical nature is the bedrock of its development. The structure of 2-(4-methyl-2-thiazolyl)-Benzothiazole, featuring a fusion of two distinct heterocyclic systems—benzothiazole and a methyl-substituted thiazole—imparts unique electronic and steric properties that govern its biological interactions.[5][6]

Molecular Identity

The fundamental identity of the molecule is defined by its structure and resultant molecular formula and weight.

  • IUPAC Name: 2-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole[5]

  • Molecular Formula: C₁₁H₈N₂S₂[5][6]

  • Molecular Weight: 232.3 g/mol [5]

  • CAS Number: 1283595-58-3[6][7]

Caption: Molecular structure of 2-(4-methyl-2-thiazolyl)-Benzothiazole.

Physicochemical Data Summary

The physical properties of a compound dictate its handling, formulation, and pharmacokinetic profile. The planar, aromatic nature of this molecule suggests a crystalline solid state and influences its solubility.

PropertyValue / DescriptionRationale & Implications
Appearance Typically a solid crystalline substance, may be yellow.[5][6]The extended π-conjugated system can absorb light in the visible spectrum. Crystalline nature suggests high purity.
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); limited solubility in water.[6]The largely nonpolar aromatic structure predicts poor aqueous solubility, a critical factor for bioavailability studies.
Stability Generally stable under standard laboratory conditions.[6]May degrade under extreme pH or temperature, which is a consideration for storage and reaction conditions.[6]

Part 2: Synthesis and Spectroscopic Validation

The reliability of any subsequent biological or material science study hinges on the unambiguous synthesis and structural confirmation of the target compound. This section outlines a common synthetic approach and the multi-technique spectroscopic workflow required for its validation.

Synthesis: Condensation Strategy

The formation of the C-C bond linking the thiazole and benzothiazole rings is typically achieved via a condensation reaction. One efficient and well-documented approach involves the reaction between a pre-formed benzothiazole nucleophile and a thiazole electrophile, or vice-versa.[5][6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_purification Workup & Purification SM1 2-Aminobenzothiazole Condensation Condensation Reaction (Solvent: Dichloromethane/Ethanol) (Catalyst: Acid/Base) SM1->Condensation SM2 4-Methyl-2-thiazolyl Compound (e.g., acyl halide) SM2->Condensation Workup Aqueous Workup Condensation->Workup Crude Product Purification Recrystallization or Column Chromatography Workup->Purification Product 2-(4-methyl-2-thiazolyl)-Benzothiazole Purification->Product Pure Product (Yield: 70-90%)

Caption: General workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol describes a representative condensation synthesis. The choice of catalyst and conditions is critical for optimizing yield and minimizing side products.

  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve 1.0 equivalent of 2-aminobenzothiazole in a suitable anhydrous solvent such as dichloromethane or ethanol.[6]

  • Initiation: Add the appropriate catalyst (e.g., a non-nucleophilic base if starting with an acyl halide derivative of the thiazole).

  • Reagent Addition: Slowly add 1.1 equivalents of the 4-methyl-2-thiazolyl electrophile to the stirring solution at room temperature. The slight excess ensures the complete consumption of the limiting reagent.

  • Reaction: Heat the mixture to reflux (typically 40-80°C, solvent-dependent) and monitor the reaction progress using Thin Layer Chromatography (TLC).[6] The reaction is typically complete within 4-12 hours.

  • Quenching & Extraction: After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product. Purity can be confirmed by melting point analysis and HPLC.[6]

Spectroscopic Validation Workflow

The identity and purity of the synthesized compound must be rigorously confirmed. A multi-spectroscopic approach is non-negotiable for full structural elucidation.[8]

Validation_Workflow Start Synthesized Product MS Mass Spectrometry (MS) - Verify Molecular Weight - Confirm Elemental Formula (HRMS) Start->MS IR Infrared (IR) Spectroscopy - Identify Functional Groups (C=N, C-S, Aromatic C-H) Start->IR NMR NMR Spectroscopy (¹H, ¹³C) - Confirm Connectivity - Elucidate Final Structure Start->NMR Final Structurally Confirmed 2-(4-methyl-2-thiazolyl)-Benzothiazole MS->Final IR->Final NMR->Final

Caption: A multi-technique workflow for spectroscopic validation.

Predicted Spectroscopic Data

While experimental data is paramount, predicted spectral characteristics based on known benzothiazole derivatives provide a benchmark for validation.[8][9]

TechniquePredicted Characteristic SignalsRationale
¹H NMR δ 7.3-8.5 ppm (m, 4H): Aromatic protons on the benzothiazole ring.δ ~7.0 ppm (s, 1H): Proton on the thiazole ring.δ ~2.5 ppm (s, 3H): Methyl group protons.The chemical shifts are indicative of the electronic environment. Aromatic protons are deshielded. The methyl group is in an aliphatic region.[8]
¹³C NMR δ ~168 ppm: Imine carbon (S-C=N) of the benzothiazole.δ ~165 ppm: Imine carbon of the thiazole.δ 120-155 ppm: Aromatic carbons.δ ~20 ppm: Methyl carbon.The carbons double-bonded to heteroatoms (N, S) are significantly deshielded and appear far downfield, providing a key diagnostic peak.[8][9]
Mass Spec (EI) Molecular Ion (M⁺) peak at m/z = 232. A prominent M+2 peak (~4.4% of M⁺) due to the ³⁴S isotope is expected.This directly confirms the molecular weight. The isotopic pattern for sulfur provides strong evidence for the presence of two sulfur atoms in the molecule.
FT-IR ~1590-1610 cm⁻¹ (C=N stretch): Characteristic of the imine bonds in both heterocyclic rings.~3050-3100 cm⁻¹ (Aromatic C-H stretch).~690-770 cm⁻¹ (C-S stretch).These vibrational frequencies confirm the presence of key functional groups and the aromatic systems integral to the molecule's structure.

Part 3: Applications and Relevance in Drug Development

The true value of 2-(4-methyl-2-thiazolyl)-Benzothiazole lies in its potential as a lead compound for therapeutic development. Its core structure is a well-established pharmacophore, and its specific substitution pattern offers a unique profile for biological interaction.

A Privileged Scaffold for Diverse Targets

Benzothiazole derivatives are known to interact with a wide range of biological targets, including enzymes and cellular receptors.[1][5] This promiscuity, when properly refined through medicinal chemistry, allows for the development of highly specific and potent drugs. Potential therapeutic areas include:

  • Oncology: Many benzothiazole derivatives exhibit potent anticancer activity by targeting critical signaling pathways like PI3K/Akt and MAPK/ERK or by inhibiting enzymes such as topoisomerases.[1][3]

  • Infectious Diseases: The scaffold has been successfully exploited to develop antimicrobial and antifungal agents.[4][5]

  • Neurodegenerative Diseases: Compounds like Riluzole, a benzothiazole derivative, are used in the treatment of ALS, highlighting the scaffold's potential in modulating glutamate excitotoxicity and protecting neurons.[1]

Potential Mechanisms of Action

The biological activity of 2-(4-methyl-2-thiazolyl)-Benzothiazole is likely mediated through its interaction with key biological macromolecules. Potential mechanisms include:

  • Enzyme Inhibition: The nitrogen and sulfur atoms can act as hydrogen bond acceptors or donors, and the planar aromatic system can engage in π-π stacking interactions within an enzyme's active site.[5]

  • Receptor Modulation: The compound's shape and electronic distribution may allow it to fit into the binding pockets of specific cellular receptors, either activating or inhibiting them.

  • Intercalation: The planar structure of the benzothiazole system raises the possibility of intercalation with DNA or RNA, a mechanism relevant to some anticancer agents.[5]

Conclusion

2-(4-methyl-2-thiazolyl)-Benzothiazole is a molecule of significant interest, built upon a proven pharmacophore. Its synthesis is achievable through established chemical methods, and its structure can be rigorously validated using a standard suite of spectroscopic techniques. For drug discovery professionals, this compound represents a valuable starting point for lead optimization campaigns targeting a multitude of disease states. The insights provided in this guide serve as a foundational resource for unlocking the full therapeutic potential of this promising heterocyclic compound.

References

  • 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877). EvitaChem.
  • 2-(4-Methyl-2-thiazolyl)-Benzothiazole (EVT-1490997). EvitaChem.
  • Synthetic route for the synthesis of 2-methylbenzo[d]thiazole derivatives (4a–f,5a–g).
  • Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies.
  • 2-[[4-(4-fluorophenyl)-2-thiazolyl]methyl]-1,1-dioxo-1,2-benzothiazol-3-one. Guidechem.
  • Benzothiazole synthesis. Organic Chemistry Portal.
  • Applications of Benzothiazole Derivatives in Drug Discovery: Applic
  • 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132. PubChem.
  • Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles.
  • Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom Publishing S.L.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. MDPI.
  • A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research.
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.
  • Validating the synthesis of benzothiazole derivatives through spectroscopic methods. Benchchem.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

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Foundational

Thermodynamic stability of 2-(4-methyl-2-thiazolyl)-Benzothiazole at room temperature

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-methyl-2-thiazolyl)-Benzothiazole at Room Temperature Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 2-(4-methyl-2-thiazolyl)-Benzothiazole at Room Temperature

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 2-(4-methyl-2-thiazolyl)-Benzothiazole at ambient, room temperature conditions. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize benzothiazole derivatives. Based on an evaluation of its physicochemical properties and the known characteristics of its core chemical scaffold, 2-(4-methyl-2-thiazolyl)-Benzothiazole is projected to be a highly stable compound in the solid state under standard laboratory conditions. This guide outlines the theoretical basis for this stability, presents key physical data, and details robust experimental protocols for empirical verification, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and High-Performance Liquid Chromatography (HPLC) for long-term stability assessment. Furthermore, potential degradation pathways under forced conditions are discussed to provide a complete stability profile.

Introduction: The Imperative of Stability

2-(4-methyl-2-thiazolyl)-Benzothiazole is a heterocyclic compound featuring a benzothiazole ring fused to a thiazole moiety.[1] This structural class is of significant interest in medicinal chemistry and materials science, with derivatives being investigated for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The therapeutic potential and practical application of any chemical entity are fundamentally dependent on its stability. A compound that degrades under normal storage and handling conditions can lead to loss of potency, the formation of potentially toxic impurities, and unreliable experimental results. Therefore, a thorough understanding of the thermodynamic stability of 2-(4-methyl-2-thiazolyl)-Benzothiazole is a critical prerequisite for its advancement in any research or development pipeline.

Molecular Structure and Intrinsic Stability

The inherent stability of 2-(4-methyl-2-thiazolyl)-Benzothiazole at room temperature is largely derived from its molecular architecture. The structure consists of a rigid, fused aromatic benzothiazole system linked to a stable thiazole ring.[1] Aromatic systems are characterized by delocalized π-electrons, which confer significant thermodynamic stability. The high melting point of this compound is a strong physical indicator of this stability, suggesting a well-ordered and robust crystal lattice structure that requires substantial energy to disrupt.

Figure 1: Chemical Structure of 2-(4-methyl-2-thiazolyl)-Benzothiazole.

Summary of Physicochemical Properties

A summary of the known physical and chemical properties provides a foundational dataset for stability assessment. The high melting point is particularly indicative of strong intermolecular forces and a stable solid form at ambient temperatures.

PropertyValueReference
IUPAC Name 2-(4-methyl-1,3-thiazol-2-yl)-1,3-benzothiazole[1]
Molecular Formula C₁₁H₈N₂S₂[1]
Molecular Weight ~232.3 g/mol [1]
Appearance Yellow crystalline solid[4]
Melting Point 150 °C to 160 °C[4]
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane); limited in water.[4]
General Stability Stable under standard laboratory conditions.[4]

Experimental Assessment of Thermodynamic Stability

While theoretical and physical data suggest stability, empirical testing is required for verification. The following sections detail standard, authoritative methodologies for quantifying the thermodynamic stability of a compound like 2-(4-methyl-2-thiazolyl)-Benzothiazole.

Thermal Analysis: TGA and DSC

Thermal analysis techniques are essential for determining the upper-temperature limits of a compound's stability. For benzothiazole and thiazole derivatives, decomposition temperatures are frequently observed to be high, often exceeding 350 °C, indicating a robust molecular framework.[5]

G Workflow for Thermal Stability Analysis cluster_prep Sample Preparation cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) prep Accurately weigh 2-10 mg of sample into TGA/DSC pan tga_instrument TGA Instrument Setup Atmosphere: Nitrogen (inert) Flow: 20-50 mL/min prep->tga_instrument TGA Sample dsc_instrument DSC Instrument Setup Atmosphere: Nitrogen (inert) Reference: Empty sealed pan prep->dsc_instrument DSC Sample tga_run Temperature Program Heat from 30°C to 800°C Rate: 10 °C/min tga_instrument->tga_run tga_data Data Analysis Determine Td (5% weight loss) Identify max decomposition rates (DTG) tga_run->tga_data stability_report Comprehensive Stability Report tga_data->stability_report dsc_run Temperature Program Heat-Cool-Heat Cycle (e.g., 30°C to 200°C at 10°C/min) dsc_instrument->dsc_run dsc_data Data Analysis Identify Melting Point (Tm) Identify Glass Transitions (Tg) dsc_run->dsc_data dsc_data->stability_report

Figure 2: Standard Experimental Workflow for TGA and DSC Analysis.

Objective: To determine the thermal decomposition temperature (Td) of the material.[5]

Methodology:

  • Instrumentation: Calibrate a standard thermogravimetric analyzer according to manufacturer specifications.

  • Sample Preparation: Accurately weigh 2-10 mg of 2-(4-methyl-2-thiazolyl)-Benzothiazole into a TGA pan (e.g., alumina or platinum).

  • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a constant flow rate (e.g., 20-50 mL/min). This is a critical step to prevent oxidative degradation, ensuring that the observed mass loss is attributable to thermal decomposition alone.[5]

  • Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature sufficient to induce complete decomposition (e.g., 800 °C) at a constant heating rate, typically 10 °C/min.[5]

  • Data Analysis: Record the sample's weight loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss is observed.[5]

Objective: To identify thermal transitions, primarily the melting point (Tm), which validates the compound's purity and solid-state stability.[5]

Methodology:

  • Instrumentation: Utilize a calibrated differential scanning calorimeter.

  • Sample Preparation: Hermetically seal a small amount of the sample (typically 2-10 mg) in an aluminum pan. Use an empty, sealed pan as the reference to ensure accurate heat flow measurement.

  • Atmosphere: Perform the analysis under an inert nitrogen atmosphere.

  • Temperature Program: Employ a heat-cool-heat cycle to erase the sample's thermal history and obtain clear transition data. A typical program would be:

    • Heat from 30 °C to 180 °C (above the expected melting point) at 10 °C/min.

    • Cool to 30 °C at 10 °C/min.

    • Reheat to 180 °C at 10 °C/min.

  • Data Analysis: Analyze the data from the second heating scan. The endothermic peak corresponds to the melting point (Tm). The sharpness of the peak is an indicator of purity.

Long-Term Stability at Room Temperature

Objective: To confirm the chemical purity and integrity of 2-(4-methyl-2-thiazolyl)-Benzothiazole over an extended period under standard storage conditions (25 °C / 60% RH).

Methodology: A stability-indicating HPLC method is the cornerstone of this assessment. This method must be able to resolve the parent compound from any potential degradants.

G Workflow for Long-Term Stability Study start Initiate Study: Store sample at 25°C/60% RH t0 Time Point: T=0 (Initial Analysis) start->t0 analysis HPLC Analysis: - Prepare sample solution - Inject into validated HPLC system - Record chromatogram t0->analysis data_eval Data Evaluation: - Quantify peak area of parent compound - Check for new impurity peaks - Compare purity against T=0 analysis->data_eval decision Purity Meets Specification? data_eval->decision next_tp Continue to Next Time Point (e.g., 3, 6, 12 months) decision->next_tp Yes end Study Complete (or Out of Specification) decision->end No next_tp->analysis G Potential Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photo Photolytic Degradation parent 2-(4-methyl-2-thiazolyl)- Benzothiazole acid Acidic Conditions (e.g., 0.1 M HCl) parent->acid oxidant Oxidizing Agent (e.g., H₂O₂) parent->oxidant uv_light UV/Visible Light (ICH Q1B) parent->uv_light hydrolysis_prod Hydrolysis Products (Potential ring opening) acid->hydrolysis_prod base Basic Conditions (e.g., 0.1 M NaOH) base->hydrolysis_prod oxidation_prod Oxidized Products (e.g., Sulfoxides, Sulfones) oxidant->oxidation_prod photo_prod Photodegradation Products uv_light->photo_prod

Figure 4: Conceptual Diagram of Potential Forced Degradation Pathways.

  • Hydrolytic Degradation: Under extreme pH (strong acid or base), the thiazole or benzothiazole rings could potentially undergo hydrolysis, leading to ring-opened impurities. [4]* Oxidative Degradation: The sulfur atoms in the heterocyclic rings are susceptible to oxidation, which can lead to the formation of corresponding sulfoxides and sulfones. [1]* Photolytic Degradation: Exposure to high-intensity UV or visible light may provide the energy to induce degradation, a common pathway for aromatic heterocyclic compounds.

A forced degradation study would involve subjecting the compound to these stress conditions and using an analytical technique like LC-MS/MS to separate and identify the resulting degradants. [6]

Conclusion

Based on its high melting point (150-160 °C) and the robust, aromatic nature of its fused benzothiazole-thiazole scaffold, 2-(4-methyl-2-thiazolyl)-Benzothiazole is expected to exhibit excellent thermodynamic stability in its solid form at room temperature. [4]This intrinsic stability makes it a reliable compound for research and development purposes, with a low risk of degradation under standard laboratory storage and handling conditions. For regulatory purposes or inclusion in long-term applications, empirical verification using the TGA, DSC, and long-term HPLC stability protocols detailed in this guide is strongly recommended to confirm this stability profile.

References

  • BenchChem. (n.d.). Thermal Stability of Thiazolo[5,4-d]thiazole-Based Materials: An In-depth Technical Guide. BenchChem.
  • Bédé, A. M., Bada, A. L., Ouattara, L., Kone, S., & Bamba, K. (2025, December 5). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. International Journal of Chemistry.
  • EvitaChem. (n.d.). Buy 2-(4-Methyl-2-thiazolyl)-Benzothiazole (EVT-1490997). EvitaChem.
  • Bédé, A. M., et al. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. Canadian Center of Science and Education.
  • Various Authors. (n.d.). Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives - References.
  • EvitaChem. (n.d.). Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877). EvitaChem.
  • Abdoulaye, K., et al. (2024, March 29). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analysis. Scirp.org.
  • De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. Applied and Environmental Microbiology.
  • MDPI. (2022, August 30). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI.
  • PMC. (2025, October 31). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC.
  • ResearchGate. (n.d.). DSC thermograms of (a) M1 , (b) M2 , (c) M3 and (d) M4 upon second heating and fi rst cooling scans at the rate of 5. ResearchGate.
  • SciELO. (n.d.). MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.
  • MDPI. (2022, December 11). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI.
  • PubChem. (n.d.). 2-Amino-4-methylbenzothiazole. PubChem.
  • ResearchGate. (n.d.). The microbial degradation of benzothiazoles | Request PDF. ResearchGate.
  • PMC. (n.d.). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC.
  • ResearchGate. (2025, December 18). Synthesis of New Family of Thiazoline and Thiazole Esters and Investigation of their Thermal Properties. ResearchGate.
  • Various Authors. (n.d.). Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • PMC. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC.
  • PMC. (n.d.). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. PMC.
  • ACS Publications. (n.d.). Antitumor Benzothiazoles. 8. Synthesis, Metabolic Formation, and Biological Properties of the C- and N-Oxidation Products of Antitumor 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry.
  • PMC. (n.d.). The Detoxification and Degradation of Benzothiazole from the Wastewater in Microbial Electrolysis Cells. PMC.
  • Kamkhede, D. B. (2016, February 8). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • Reemtsma, T. (2000, September 15). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. PubMed.
  • Various Authors. (2022, November 30). Forced Degradation – A Review.
  • Environment and Climate Change Canada & Health Canada. (n.d.). Draft Screening Assessment Benzotriazoles and Benzothiazoles Group.
  • BenchChem. (n.d.). A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents. BenchChem.
  • MDPI. (2023, July 14). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI.
  • ResearchGate. (1991, January). A differential scanning calorimetric study of the interaction of 2-mecrapto= benzothiazole, sulfur, ZnO and stearic acid/zinc stearate in the presence of polyisoprene. ResearchGate.
  • Open Access Journals. (2013, March 29). Synthesis and Characterization of Benzothiazole and Thiazole Substituted Acetamide Derivatives of Sydnones. Research and Reviews.
  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004, November 26). Determination of Benzothiazoles From Complex Aqueous Samples by Liquid Chromatography-Mass Spectrometry Following Solid-Phase Extraction. PubMed.
  • ResearchGate. (n.d.). Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate.
  • ResearchGate. (n.d.). An overview of analytical methods and occurrence of benzotriazoles, benzothiazoles and benzenesulfonamides in the environment | Request PDF. ResearchGate.
  • SciSpace. (n.d.). Preliminary studies of benzothiazole and benzotriazole microbiological degradation by activated sludge isolates. SciSpace.
  • RSC Publishing. (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. Environmental Science: Water Research & Technology.
  • Various Authors. (n.d.). Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal.
  • PMC. (n.d.). Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. PMC.
  • Infoscience. (n.d.). Degradation rates of benzotriazoles and benzothiazoles under UV-C irradiation and the advanced oxidation process UV/H2O2.

Sources

Foundational

Density Functional Theory (DFT) Modeling of 2-(4-methyl-2-thiazolyl)-Benzothiazole: A Computational Guide for Rational Drug Design

Executive Summary & Pharmacological Rationale The integration of quantum mechanics into computer-aided drug design (CADD) has revolutionized our ability to predict molecular behavior before a single compound is synthesiz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

The integration of quantum mechanics into computer-aided drug design (CADD) has revolutionized our ability to predict molecular behavior before a single compound is synthesized. 2-(4-methyl-2-thiazolyl)-Benzothiazole (Molecular Formula: C11​H8​N2​S2​ ) is a highly privileged heterocyclic scaffold characterized by the covalent linkage of a thiazole and a benzothiazole moiety. This structural conjugation creates a highly delocalized π -electron system, making it an exceptional candidate for medicinal chemistry, particularly in the development of antimicrobial agents and targeted kinase inhibitors[1].

To rationally design derivatives of this compound for specific biological targets—such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—researchers must understand its fundamental electronic topology. Density Functional Theory (DFT) provides a mathematically rigorous framework to map these properties. This whitepaper provides an in-depth, self-validating computational protocol for the DFT modeling of 2-(4-methyl-2-thiazolyl)-Benzothiazole, bridging the gap between quantum physics and translational pharmacology.

Physicochemical & Electronic Architecture

Before initiating computational workflows, it is critical to establish the baseline physicochemical parameters of the molecule. The presence of multiple heteroatoms (Nitrogen and Sulfur) dictates the selection of appropriate quantum mechanical basis sets. Sulfur, possessing an expanded valence shell, requires specific polarization functions to accurately model hyperconjugation and dipole moments.

Table 1: Baseline Physicochemical Properties
PropertyValueComputational & Pharmacological Relevance
Molecular Formula C11​H8​N2​S2​ Determines atomic basis set scaling and computational cost.
Molecular Weight 232.3 g/mol Ideal for lead-like chemical space; ensures high ligand efficiency.
Hydrogen Bond Acceptors 4 (N, S atoms)Crucial for Molecular Electrostatic Potential (MEP) mapping and kinase hinge binding.
Rotatable Bonds 1 (Inter-ring C-C bond)Low entropic penalty upon target binding; requires conformational scanning (syn/anti).

Data supported by chemical property databases for benzothiazole derivatives1[1].

Computational Methodology: A Self-Validating Protocol

To generate reliable electronic descriptors, the computational workflow must be internally consistent and self-validating. We employ the B3LYP hybrid functional paired with the 6-311G(d,p) basis set.

Causality of Method Selection: Pure DFT methods often suffer from self-interaction errors. The B3LYP functional incorporates exact Hartree-Fock exchange, mitigating this error and providing superior geometric accuracy for heterocyclic systems 2[2]. The 6-311G(d,p) basis set is strictly necessary here: the (d) adds d-orbital polarization to heavy atoms (critical for Sulfur's electron density), and the (p) adds p-orbital polarization to Hydrogen atoms, ensuring accurate modeling of intermolecular hydrogen bonding.

Step-by-Step DFT Optimization Protocol
  • Step 1: In Silico Geometry Construction

    • Action: Build the 3D structure of 2-(4-methyl-2-thiazolyl)-Benzothiazole using a molecular builder (e.g., GaussView).

    • Causality: The single rotatable bond between the thiazole and benzothiazole rings dictates the molecule's macro-conformation. Initialize the dihedral angle to 180° (anti-conformation) to minimize steric clash between the thiazole methyl group and the benzothiazole sulfur atom, ensuring a faster convergence to the global minimum.

  • Step 2: Quantum Mechanical Optimization

    • Action: Execute a simultaneous optimization and frequency calculation (opt freq) in Gaussian using B3LYP/6-311G(d,p).

    • Causality: Running these calculations simultaneously ensures that the thermodynamic corrections are applied to the exact geometry found in the optimization step.

  • Step 3: The Self-Validation Check (Critical)

    • Action: Inspect the output file for imaginary (negative) frequencies.

    • Validation Logic: The protocol is self-validating. A true ground-state minimum energy conformation must yield exactly zero imaginary frequencies . If an imaginary frequency is present, the structure is trapped at a transition state (saddle point). If this occurs, perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Step 4: Electronic Parameter Extraction

    • Action: Extract the Frontier Molecular Orbitals (FMO) and map the Molecular Electrostatic Potential (MEP) surface from the formatted checkpoint (.fchk) file.

Workflow Start Initial 3D Geometry Generation Opt Geometry Optimization (B3LYP/6-311G**) Start->Opt Input Coordinates Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq Minimized Structure FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO Validated Minimum MEP MEP Mapping (Reactivity Sites) Freq->MEP Electron Density Docking Molecular Docking (VEGFR-2 Target) FMO->Docking Electronic Parameters MEP->Docking Binding Sites

Workflow for DFT modeling and downstream molecular docking analysis.

Key DFT Outputs & Pharmacological Interpretation

Once the self-validated ground state is achieved, the electronic outputs directly inform the molecule's pharmacodynamic potential. Theoretical studies on benzothiazole derivatives consistently demonstrate that these quantum descriptors correlate with in vitro biological activity 3[3].

Table 2: DFT Parameters and Drug Design Applications
DFT OutputPhysical MeaningDrug Design Application
EHOMO​ Electron donating abilityPredicts susceptibility to electrophilic attack (e.g., CYP450 phase I metabolism).
ELUMO​ Electron accepting abilityPredicts reactivity with nucleophiles (e.g., covalent binding to active-site cysteines).
Band Gap ( ΔE ) Chemical hardness/softnessCorrelates with molecular stability. A smaller gap indicates higher polarizability, often enhancing receptor binding affinity.
MEP Map Electrostatic charge distributionIdentifies pharmacophore features. Red regions (N atoms) act as H-bond acceptors; blue regions act as H-bond donors.

Causality in MEP Mapping: By employing a color-coded MEP scheme, researchers can visually identify the nucleophilic and electrophilic reaction sites. In 2-(4-methyl-2-thiazolyl)-Benzothiazole, the deep red regions localize over the thiazole and benzothiazole nitrogen atoms. These localized negative potentials are the primary drivers for hydrogen bonding with the hinge region of target kinases[3].

Translational Application: VEGFR-2 Target Inhibition

The ultimate goal of DFT modeling is to translate quantum mechanical data into actionable therapeutic insights. Benzothiazole and benzoxazole derivatives have been heavily investigated as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in tumor angiogenesis and breast cancer treatment 4[4].

Using the highly accurate, DFT-optimized geometry and MEP-derived partial charges, 2-(4-methyl-2-thiazolyl)-Benzothiazole can be subjected to molecular dynamics (MD) and docking simulations. The rigid, planar nature of the conjugated rings allows the molecule to intercalate efficiently into the ATP-binding pocket of VEGFR-2, while the nitrogen atoms serve as critical anchors, establishing hydrogen bonds with the kinase hinge region residues (e.g., Cys919).

Pathway Ligand 2-(4-methyl-2-thiazolyl)- Benzothiazole Receptor VEGFR-2 Kinase Domain Ligand->Receptor Hydrogen/Halogen Bonding Inhibition Inhibition of Autophosphorylation Receptor->Inhibition ATP-Competitive Binding Downstream Blockade of MAPK/PI3K Pathways Inhibition->Downstream Signal Transduction Halt Outcome Suppression of Tumor Angiogenesis Downstream->Outcome Cellular Apoptosis

Proposed mechanism of action for VEGFR-2 inhibition by benzothiazole derivatives.

By coupling rigorous DFT calculations with downstream systems biology, researchers can confidently optimize the 2-(4-methyl-2-thiazolyl)-Benzothiazole scaffold, fine-tuning its electronic properties to maximize target affinity while minimizing off-target toxicity.

References

  • Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877)
  • Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses Source: SCIRP URL
  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)
  • Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies Source: HEP URL

Sources

Exploratory

Photophysics and UV-Vis Absorption Dynamics of 2-(4-methyl-2-thiazolyl)-Benzothiazole: A Technical Guide for Advanced Applications

Executive Summary The compound 2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a highly conjugated heterocyclic molecule characterized by the fusion of a benzothiazole moiety with a 4-methyl-2-thiazolyl gro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a highly conjugated heterocyclic molecule characterized by the fusion of a benzothiazole moiety with a 4-methyl-2-thiazolyl group[1]. With a molecular formula of C11​H8​N2​S2​ and a molecular weight of 232.3 g/mol , this structural motif is increasingly recognized for its utility in medicinal chemistry, materials science, and the development of novel antimicrobial agents[2].

For researchers and drug development professionals, understanding the optical properties of this compound is critical. Benzothiazole derivatives are renowned for their excellent photophysical characteristics, including tunable UV-Vis absorption profiles and high fluorescence quantum yields[3]. This whitepaper provides an authoritative, in-depth analysis of the optical properties, electronic transitions, and standardized characterization protocols for 2-(4-methyl-2-thiazolyl)-Benzothiazole.

Structural and Electronic Foundations

The Donor- π -Acceptor (D- π -A) Architecture

The optical properties of 2-(4-methyl-2-thiazolyl)-Benzothiazole are governed by its extended π -conjugated system. The benzothiazole core typically acts as an electron-withdrawing (acceptor) group, while the thiazole ring—especially when substituted with electron-donating alkyl groups—can participate in Intramolecular Charge Transfer (ICT)[4][5].

Causality of the Methyl Substitution: The presence of the methyl group at the 4-position of the thiazole ring exerts a positive inductive (+I) effect. This subtle electron donation raises the energy of the Highest Occupied Molecular Orbital (HOMO), thereby narrowing the HOMO-LUMO band gap[6]. Consequently, compared to unsubstituted analogs, the methyl derivative exhibits a slight bathochromic (red) shift in its absorption spectrum, allowing for lower-energy excitation[4].

Solvatochromism and Lipophilicity

Benzothiazole-thiazole derivatives are highly lipophilic, meaning they partition favorably into organic solvents and lipid-rich biological membranes[6]. Because the ICT excited state is highly polar, the molecule exhibits positive solvatochromism. In polar solvents like Dimethyl Sulfoxide (DMSO), dipole-dipole interactions stabilize the excited state, leading to a pronounced red shift in emission (Stokes shift)[5]. This property makes the scaffold highly valuable for designing environment-sensitive fluorescent probes[7].

Photophysics S0 Ground State (S0) Planar Conformation Abs UV Absorption π → π* Transition S0->Abs Photon (hv) S1 Excited State (S1) ICT Character Abs->S1 Relax Solvent Relaxation Dipole Reorganization S1->Relax Non-Radiative S1_rel Relaxed S1 Lower Energy Relax->S1_rel Em Fluorescence Stokes Shifted S1_rel->Em Emission (hv') Em->S0

Figure 2: Photophysical pathway illustrating Intramolecular Charge Transfer (ICT).

Quantitative Photophysical Profile

Based on theoretical Time-Dependent Density Functional Theory (TD-DFT) calculations and empirical consensus for conjugated benzothiazole-thiazole systems[4][5][6], the optical parameters of 2-(4-methyl-2-thiazolyl)-Benzothiazole are summarized below.

Table 1: Representative Optical Properties

ParameterValue / RangeStructural / Mechanistic Driver
λmax​ (Absorption) ~330 nm – 360 nmIntense π→π∗ transition from the conjugated benzothiazole-thiazole backbone[5].
Molar Extinction ( ϵ ) ~15,000 – 25,000 M−1cm−1 High oscillator strength due to the highly planar, rigid D- π -A configuration[4].
Optical Band Gap ( Eg​ ) ~3.1 eV – 3.4 eVHOMO-LUMO energy gap dictated by the strong electron-withdrawing nature of benzothiazole[6].
Solvatochromic Shift Positive (Red shift)Stabilization of the polarized ICT excited state in polar solvents like DMSO or Ethanol[5].

Self-Validating Protocol for UV-Vis Characterization

To ensure absolute trustworthiness and reproducibility in optical characterization, mere measurement is insufficient. The following protocol is designed as a self-validating system to rule out artifacts such as aggregation, detector saturation, or solvent contamination.

Step-by-Step Methodology
  • System Suitability Test (SST):

    • Action: Before introducing the sample, scan a certified holmium oxide glass filter.

    • Causality: Validates the wavelength accuracy of the spectrophotometer's monochromator, ensuring the recorded λmax​ is an absolute, not relative, value.

  • Stock Solution Preparation:

    • Action: Gravimetrically prepare a 1.0 mM stock solution of 2-(4-methyl-2-thiazolyl)-Benzothiazole in spectroscopic-grade DMSO.

    • Causality: The high lipophilicity of the compound[6] requires a strong organic solvent to prevent micro-precipitation, which would cause baseline scattering (Rayleigh scattering) and artificially inflate absorbance readings.

  • Concentration Gradient & Blanking:

    • Action: Prepare a 5-point serial dilution (e.g., 5, 10, 15, 20, 25 μM ) using the exact same batch of DMSO. Run a baseline correction using the pure solvent.

    • Causality: Using the exact solvent batch subtracts background absorbance.

  • Beer-Lambert Validation (The Self-Check):

    • Action: Scan the gradient from 250 nm to 600 nm. Plot the absorbance at λmax​ against concentration.

    • Causality: The system validates itself if the linear regression yields an R2>0.99 . A deviation from linearity indicates either detector saturation (if Abs > 1.5) or the formation of H/J-aggregates in solution.

UVVisWorkflow N1 Sample Preparation (Gravimetric in DMSO) N2 System Suitability (Holmium Oxide Calibration) N1->N2 N3 Concentration Series (5 µM - 25 µM) N2->N3 Serial Dilution N4 UV-Vis Spectrophotometry (250 - 600 nm Scan) N3->N4 Blank Corrected N5 Beer-Lambert Validation (Linearity R² > 0.99) N4->N5 Absorbance Data N6 Data Synthesis (Extract ε and λ_max) N5->N6 Validated Spectra

Figure 1: Self-validating experimental workflow for UV-Vis characterization.

Applications in Drug Development & Diagnostics

The intersection of the thiazole and benzothiazole rings offers unique advantages in biological assays.

  • Optical Probes and ROS Detection: Benzothiazole derivatives are frequently engineered into fluorescent probes. Because their optical properties are highly sensitive to their electronic environment, they can be designed to detect Reactive Oxygen Species (ROS) like hypochlorous acid in immunological cells, showing distinct quenching or shifting in their UV-Vis and emission spectra upon target binding[3].

  • Cellular Viability Assays: The thiazole ring is a privileged scaffold in redox biology. Similar to how Thiazolyl Blue (MTT) is reduced by mitochondrial dehydrogenases to form a deeply colored, UV-Vis quantifiable formazan dye[8], the redox potential of 2-(4-methyl-2-thiazolyl)-Benzothiazole makes it an excellent candidate for developing novel colorimetric or fluorometric enzyme-linked assays[2].

References

  • [2] Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877), EvitaChem.2

  • [1] Buy 2-(4-Methyl-2-thiazolyl)-Benzothiazole (EVT-1490997), EvitaChem. 1

  • [8] What is Thiazolyl Blue and how is it used in research?, GuideChem. 8

  • [3] Synthesis, Optical Properties, and Applications of Luminescent Benzothiazole: Base Promoted Intramolecular C–S Bond Formation, ACS Publications. 3

  • [7] A Study on the Structure, Optical Properties and Cellular Localization of Novel 1,3-Benzothiazole-Substituted BODIPYs, MDPI. 7

  • [4] Computational Study on Non-linear Optical and Absorption Properties of Benzothiazole based Dyes, ResearchGate. 4

  • [6] Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses, SCIRP. 6

  • [5] Benzothiazoles with Tunable Electron-Withdrawing Strength and Reverse Polarity, ACS Publications. 5

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 2-(4-methyl-2-thiazolyl)-Benzothiazole

Application Note: Synthesis, Optimization, and Characterization of 2-(4-Methyl-2-thiazolyl)-benzothiazole Document ID: AN-8842-Synthesis Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Materials Scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Optimization, and Characterization of 2-(4-Methyl-2-thiazolyl)-benzothiazole

Document ID: AN-8842-Synthesis Target Audience: Synthetic Chemists, Drug Discovery Researchers, and Materials Scientists Compound: 2-(4-Methyl-2-thiazolyl)-benzothiazole (CAS: 1283595-58-3)

Introduction & Mechanistic Rationale

2-(4-Methyl-2-thiazolyl)-benzothiazole is a specialized bis-heterocyclic compound characterized by a direct C–C bond connecting the 2-position of a benzothiazole ring to the 2-position of a 4-methylthiazole ring[1]. With a molecular formula of C11​H8​N2​S2​ and a molecular weight of 232.3 g/mol , this structural motif is highly valued in medicinal chemistry for its potential as an antimicrobial and antifungal pharmacophore, as well as serving as a critical building block in materials science[1][2].

While some commercial literature generically describes the synthesis of such derivatives via amine-carbonyl condensations[1], achieving a direct 2,2'-linkage without an intervening spacer (like an amide or amine bridge) requires specific synthetic strategies. The most robust, scalable, and atom-economical approach is the cyclodehydration of 2-aminothiophenol with 4-methylthiazole-2-carboxylic acid using Polyphosphoric Acid (PPA).

Causality in Reagent Selection: PPA is selected as both the solvent and the reagent because it serves a dual mechanistic purpose. First, it acts as a strong Lewis/Brønsted acid to activate the carboxylic acid for nucleophilic attack by the amine group of 2-aminothiophenol. Second, its high affinity for water drives the subsequent cyclization step—forcing the elimination of H2​O to close the thiazole ring and form the thermodynamically stable conjugated bis-heterocycle. This method avoids the need for sensitive transition-metal catalysts (e.g., Palladium) required in alternative cross-coupling routes, thereby adhering to greener chemistry principles by simplifying purification and reducing heavy-metal waste[2].

Experimental Workflow & Process Visualization

The synthesis follows a linear condensation-cyclization sequence, followed by alkaline quenching to precipitate the product.

SynthesisWorkflow R1 2-Aminothiophenol (Nucleophile) Mix Mixing in PPA (Polyphosphoric Acid) R1->Mix R2 4-Methylthiazole-2-carboxylic acid (Electrophile) R2->Mix Heat Heating (120°C, 4h) Cyclodehydration Mix->Heat Dehydration (-2 H2O) Quench Ice-Water Quench & Alkaline Neutralization Heat->Quench Precipitation Purify Recrystallization (Ethanol) Quench->Purify Crude Isolation Product 2-(4-Methyl-2-thiazolyl)-benzothiazole Target Compound Purify->Product Yield: 70-85%

Figure 1: Step-by-step workflow for the PPA-mediated synthesis of 2-(4-Methyl-2-thiazolyl)-benzothiazole.

Materials and Reagents

Table 1: Reaction Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
2-Aminothiophenol125.191.0 eq1.25 g (10 mmol)Nucleophilic precursor
4-Methylthiazole-2-carboxylic acid143.161.05 eq1.50 g (10.5 mmol)Electrophilic precursor
Polyphosphoric Acid (PPA)~338Excess15.0 gSolvent / Dehydrating Agent
Sodium Hydroxide (10% aq)40.00As needed~50 mLNeutralization
Ethanol (Absolute)46.07-~30 mLRecrystallization solvent

Note: 2-aminothiophenol is prone to oxidative dimerization to the disulfide upon prolonged exposure to air. Use freshly distilled or properly stored material for optimal yields.

Step-by-Step Synthesis Protocol

This protocol is engineered to be a self-validating system; physical changes at each step serve as indicators of reaction progress.

Step 1: Preparation of the Reaction Matrix

  • In a 100 mL round-bottom flask equipped with a mechanical stirrer, add 15.0 g of Polyphosphoric Acid (PPA).

  • Gently warm the flask to 60 °C using an oil bath to decrease the viscosity of the PPA, ensuring uniform mixing.

  • Add 1.50 g (10.5 mmol) of 4-methylthiazole-2-carboxylic acid to the warm PPA. Stir for 10 minutes until a homogenous suspension is achieved.

  • Causality Check: Dropwise, add 1.25 g (10 mmol) of 2-aminothiophenol. The slight excess of the carboxylic acid (1.05 eq) compensates for any trace moisture in the system that might prematurely hydrolyze the activated intermediate.

Step 2: Cyclodehydration (Heating)

  • Attach a reflux condenser to the flask and increase the oil bath temperature to 120 °C.

  • Maintain the reaction at 120 °C under continuous mechanical stirring for 4 hours.

  • Causality Check: The mixture will darken significantly. The high temperature is strictly required to overcome the activation energy of the second dehydration step (closing the benzothiazole ring). Lower temperatures will result in the accumulation of the uncyclized intermediate amide.

Step 3: Quenching and Neutralization

  • Remove the flask from the oil bath and allow it to cool to approximately 70 °C. Do not let it cool to room temperature, as the PPA will solidify and trap the product.

  • Pour the warm, viscous mixture slowly into a beaker containing 100 g of crushed ice and 50 mL of deionized water under vigorous stirring.

  • Once the PPA has fully hydrolyzed into phosphoric acid (the solution will become clear but highly acidic), place the beaker in an ice bath.

  • Slowly add 10% aqueous NaOH dropwise until the pH of the solution reaches 8.0.

  • Causality Check: Neutralization causes the target compound, 2-(4-methyl-2-thiazolyl)-benzothiazole, to precipitate as an off-white to pale yellow solid, as it is insoluble in alkaline aqueous media.

Step 4: Isolation and Purification

  • Collect the crude precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water ( 3×20 mL) to remove residual phosphate salts.

  • Transfer the crude solid to an Erlenmeyer flask and dissolve it in a minimum amount of boiling absolute ethanol (~20-30 mL).

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to induce crystallization.

  • Filter the purified crystals, wash with ice-cold ethanol ( 5 mL), and dry under high vacuum at 40 °C overnight.

  • Expected Outcome: Yields typically range from 70% to 85%[2].

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following analytical parameters should be verified:

Table 2: Expected Physicochemical and Spectral Data

ParameterExpected Result / RangeDiagnostic Significance
Appearance Pale yellow crystalline solidIndicates removal of oxidized polymeric byproducts.
Mass Spectrometry (ESI+) m/z 233.0 [M+H]+ Confirms the exact mass (MW = 232.3 g/mol )[1].
1 H NMR (400 MHz, CDCl 3​ ) δ ~2.55 (s, 3H, -CH 3​ )Confirms the presence of the methyl group on the thiazole ring.
1 H NMR (400 MHz, CDCl 3​ ) δ ~7.10 (s, 1H, thiazole-H)Diagnostic singlet for the C5 proton of the 4-methylthiazole ring.
Purity (HPLC) >98% Required threshold for downstream biological or materials testing.

References

Sources

Application

Application Note: 2-(4-Methyl-2-thiazolyl)-Benzothiazole as a Bidentate Ligand in Transition Metal Coordination Chemistry

Executive Summary & Chemical Rationale The rational design of metallodrugs and advanced catalytic materials heavily relies on the selection of robust, versatile ligands. 2-(4-methyl-2-thiazolyl)-benzothiazole (MTBT) has...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

The rational design of metallodrugs and advanced catalytic materials heavily relies on the selection of robust, versatile ligands. 2-(4-methyl-2-thiazolyl)-benzothiazole (MTBT) has emerged as a highly privileged structural motif in coordination chemistry. Featuring both a thiazole and a benzothiazole ring, MTBT acts as a potent bidentate N,N′ -donor ligand.

The causality behind its widespread use lies in its electronic architecture: the nitrogen atoms on both heterocyclic rings possess lone pairs that act as strong Lewis bases, readily donating electron density to the empty d-orbitals of transition metals (such as Cu²⁺, Ni²⁺, and Zn²⁺) [1]. Upon coordination, MTBT forms a highly stable chelate ring. This chelation not only stabilizes the metal's oxidation state but also significantly alters the lipophilicity and redox potential of the resulting complex, making it highly permeable to biological membranes and effective as an antimicrobial or antineoplastic agent [2].

Experimental Methodologies: Synthesis & Isolation

To ensure reproducibility, the following protocol for synthesizing the Cu(II)-MTBT complex is designed as a self-validating system . Every step includes a mechanistic rationale and a validation checkpoint to confirm success before proceeding.

Protocol 1: Synthesis of [Cu(MTBT)₂Cl₂] Complex

Reagents: 2-(4-methyl-2-thiazolyl)-benzothiazole (Ligand, L), Copper(II) chloride dihydrate (CuCl₂·2H₂O), Absolute Ethanol, Diethyl Ether.

  • Step 1: Ligand Dissolution

    • Action: Dissolve 2.0 mmol of MTBT in 20 mL of hot absolute ethanol (60°C) under continuous magnetic stirring.

    • Causality: Absolute ethanol is chosen because its moderate polarity fully solubilizes the free ligand at elevated temperatures, but acts as a poor solvent for the highly rigid, less polar metal complex. This solubility differential drives the reaction forward via Le Chatelier's principle, promoting spontaneous precipitation of the product.

  • Step 2: Metal Salt Addition

    • Action: Dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of absolute ethanol. Add this solution dropwise (1 drop/sec) to the stirring ligand solution.

    • Causality: Dropwise addition prevents localized supersaturation, avoiding the rapid formation of amorphous kinetic products and instead favoring the thermodynamic growth of pure microcrystals.

    • Self-Validation Checkpoint: An immediate color change from pale yellow (free ligand) to deep green/blue must be observed upon the first few drops, confirming the onset of d-d electron transitions indicative of Cu(II) chelation.

  • Step 3: Refluxing the Reaction Mixture

    • Action: Attach a reflux condenser and heat the mixture at 80°C for 4 to 6 hours.

    • Causality: Refluxing provides the necessary activation energy to displace the coordinated water molecules from the Cu(II) precursor, allowing the sterically demanding MTBT ligand to fully occupy the coordination sphere [2].

  • Step 4: Isolation and Purification

    • Action: Cool the mixture to 4°C overnight. Isolate the resulting precipitate via vacuum filtration. Wash the solid sequentially with cold ethanol (2 × 5 mL) and diethyl ether (2 × 10 mL). Dry in a vacuum desiccator over anhydrous CaCl₂.

    • Causality: Cold ethanol removes unreacted precursors without dissolving the complex. Diethyl ether washes away any residual non-polar organic impurities and rapidly evaporates, preventing prolonged moisture exposure that could lead to unwanted hydrolysis.

    • Self-Validation Checkpoint: Calculate the percentage yield. A yield >75% with a sharp melting point (>250°C, decomposition) validates the purity and structural integrity of the synthesized complex.

SynthesisWorkflow A Ligand Preparation (MTBT in Ethanol) C Complexation Reaction (Reflux 80°C, 6h) A->C B Metal Salt Solution (MCl2 in Ethanol) B->C D Precipitation (Shift Equilibrium) C->D E Vacuum Filtration (Isolate Solid) D->E F Characterization (FT-IR, UV-Vis) E->F

Experimental workflow for synthesizing MTBT-transition metal complexes.

Spectroscopic Characterization & Data Presentation

Validating the coordination geometry requires a multi-technique approach. FT-IR spectroscopy is critical for confirming the participation of the nitrogen atoms in bonding.

Protocol 2: FT-IR Validation
  • Action: Prepare a KBr pellet using 1 mg of the dried complex and 100 mg of spectroscopy-grade KBr. Acquire the spectrum from 4000 to 400 cm⁻¹.

  • Causality & Self-Validation: The primary diagnostic marker is the ν (C=N) stretching frequency of the thiazole and benzothiazole rings. In the free ligand, these appear around 1610 cm⁻¹ and 1530 cm⁻¹, respectively. Upon coordination, the metal ion withdraws electron density from the C=N bonds, weakening them. A successful chelation is validated by a bathochromic (lower frequency) shift of these bands by 15–25 cm⁻¹ [2]. Furthermore, the appearance of new, weak bands in the 450–500 cm⁻¹ region confirms the formation of M–N (Metal-Nitrogen) bonds.

Quantitative Spectral & Physicochemical Data

The following table summarizes the expected physicochemical properties and spectral shifts for MTBT complexes, providing a benchmark for experimental comparison.

Property / MeasurementFree MTBT LigandCu(II)-MTBT ComplexNi(II)-MTBT ComplexZn(II)-MTBT Complex
Visual Appearance Off-white / Pale YellowDark Green / BlueLight GreenWhite / Colorless
Expected Geometry N/ADistorted OctahedralSquare Planar / OctahedralTetrahedral
FT-IR: ν (C=N) thiazole ~1610 cm⁻¹~1585 cm⁻¹~1590 cm⁻¹~1588 cm⁻¹
FT-IR: ν (C=N) benzothiazole ~1530 cm⁻¹~1510 cm⁻¹~1515 cm⁻¹~1512 cm⁻¹
FT-IR: ν (M–N) bond Absent~470 cm⁻¹~465 cm⁻¹~480 cm⁻¹
UV-Vis: d-d transitions None (Ligand π−π
  • only)
~650–700 nm~400 nm, ~600 nmNone (d¹⁰ system)
Molar Conductance Non-electrolyteNon-electrolyteNon-electrolyteNon-electrolyte

Biological Applications & Mechanism of Action

Transition metal complexes of MTBT are heavily investigated in drug development, particularly as antimicrobial and anticancer agents [3].

Causality of Enhanced Bioactivity: The enhanced biological activity of the metal complex compared to the free ligand is explained by Tweedy's Chelation Theory and Overton's Concept of Cell Permeability . Chelation considerably reduces the polarity of the metal ion because its positive charge is partially shared with the donor nitrogen atoms, and the π -electrons are delocalized over the entire chelate ring. This drastically increases the lipophilic character of the complex, allowing it to easily permeate the lipid bilayers of bacterial or cancer cell membranes [1].

Once inside the cell, redox-active metals like Cu(II) can undergo redox cycling, generating cytotoxic Reactive Oxygen Species (ROS). Additionally, the planar benzothiazole moiety allows the complex to intercalate between DNA base pairs, disrupting replication and inducing apoptosis [2].

MOA M MTBT-Metal Complex (Enhanced Lipophilicity) C Membrane Permeation (Tweedy's Theory) M->C D DNA Intercalation C->D R ROS Generation (Redox Metals) C->R E Enzyme Inhibition C->E A Apoptosis / Cell Death D->A R->A E->A

Biological mechanism of action for MTBT-metal complexes in target cells.

References

  • Copper-Coordinated Thiazoles and Benzothiazoles as Antimicrobial Agents Source: Encyclopedia MDPI / Molecules URL:[Link]

  • Synthesis, characterization, molecular docking studies, and theoretical calculations of novel Ni (II), Cu (II), and Zn (II) complexes based on benzothiazole derivative Source: PubMed Central (PMC) URL:[Link]

  • Copper complexes with bidentate benzothiazole ligands Source: ResearchGate URL:[Link]

Method

Application Note: Formulating 2-(4-methyl-2-thiazolyl)-Benzothiazole for High-Throughput Screening Assays

Introduction & Physicochemical Profiling 2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a privileged heterocyclic scaffold characterized by the presence of both thiazole and benzothiazole moieties[1]. Comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a privileged heterocyclic scaffold characterized by the presence of both thiazole and benzothiazole moieties[1]. Compounds within this structural class are frequently identified in High-Throughput Screening (HTS) campaigns as potent modulators, serving as selective Fatty Acid Amide Hydrolase (FAAH) inhibitors[2] and polyglutamine aggregation inhibitors for neurodegenerative diseases[3].

However, the planar, highly conjugated, and lipophilic nature of this molecule presents significant formulation challenges. When transitioning from organic stock solutions to aqueous assay buffers, benzothiazole derivatives are notorious for poor kinetic solubility and a propensity to form colloidal aggregates. These sub-micron aggregates can non-specifically sequester target proteins, leading to false-positive readouts—a phenomenon closely related to Pan-Assay Interference Compounds (PAINS) behavior[4].

As an Application Scientist, the goal is not merely to dissolve the compound, but to engineer a thermodynamically stable microenvironment that maintains the molecule in a monomeric state throughout the assay's duration.

Table 1: Physicochemical Properties & HTS Implications
PropertyValueHTS Formulation Implication
Molecular Formula C₁₁H₈N₂S₂[1]High sulfur/carbon ratio drives hydrophobicity.
Molecular Weight 232.3 g/mol [1]Small molecule; easily penetrates cell membranes if soluble.
LogP (Predicted) ~3.5 - 4.5Highly lipophilic; requires organic carrier (DMSO) for stock.
H-Bond Donors 0Lacks functional groups for aqueous hydrogen bonding.
H-Bond Acceptors 4Can interact with surfactant micelle headgroups.
Structural Class Planar Heterocycle[1]High risk of π-π stacking and colloidal aggregation.

Mechanistic Causality: Overcoming the Solvation Challenge

To successfully formulate 2-(4-methyl-2-thiazolyl)-Benzothiazole, we must distinguish between thermodynamic solubility (the absolute equilibrium limit in water) and kinetic solubility (the temporary, metastable solubility achieved by diluting an organic stock into an aqueous buffer). In HTS, we rely entirely on kinetic solubility.

When a 100% DMSO stock of the compound is introduced into an aqueous buffer, the local concentration of the hydrophobic compound spikes before complete diffusion occurs. Without intervention, hydrophobic collapse drives the monomers to self-associate via π-π stacking, forming colloidal aggregates.

To counteract this, we employ two critical strategies:

  • Surfactant Encapsulation: The inclusion of non-ionic surfactants (e.g., Tween-20) at concentrations near or slightly above their Critical Micelle Concentration (CMC) creates hydrophobic pockets in the aqueous buffer. These pockets encapsulate the benzothiazole core, raising the Critical Aggregation Concentration (CAC) and preventing nucleation[4].

  • Acoustic Liquid Handling: Traditional tip-based serial dilutions in aqueous buffers cause planar heterocycles to crash out onto the plastic surfaces of the pipette tips. Acoustic dispensing transfers nanoliter droplets of 100% DMSO directly into the final assay volume, bypassing intermediate aqueous dilutions and minimizing plastic adsorption.

G cluster_0 Without Surfactant cluster_1 With 0.01% Tween-20 A1 Free Monomer A2 Colloidal Aggregate A1->A2 Hydrophobic Collapse B1 Free Monomer B2 Micelle Stabilized B1->B2 Encapsulation

Mechanism of surfactant-mediated stabilization against colloidal aggregation.

Formulation Strategy & Experimental Workflow

The following workflow establishes a self-validating system to ensure the compound remains monomeric and biologically active.

G A Solid Compound 2-(4-methyl-2-thiazolyl)-Benzothiazole B 10 mM Stock (100% Anhydrous DMSO) A->B Dissolution & Sonication C Acoustic Dispensing (Nanoliter Transfer) B->C Source Plate Preparation D Assay Buffer (e.g., 50 mM HEPES, 0.01% Tween-20) C->D Direct Dispense (≤1% Final DMSO) E HTS Readout (Kinetic/Endpoint Assay) D->E Incubation & Measurement

Workflow for formulating and dispensing hydrophobic benzothiazole derivatives in HTS.

Table 2: Surfactant Optimization for Kinetic Solubility
Buffer ConditionEstimated CACHTS Suitability
Buffer alone (0% Surfactant)< 1 µMFail: High risk of precipitation and false positives.
Buffer + 0.001% Tween-20~ 5 µMMarginal: Suitable for highly potent (nanomolar) assays[4].
Buffer + 0.01% Tween-20> 20 µMOptimal: Prevents aggregation for standard 10 µM screens.
Buffer + 0.1% BSA> 50 µMAlternative: Use if detergents interfere with the target enzyme.

Detailed Step-by-Step Protocols

Protocol A: Preparation of 10 mM Master Stock

Causality Note: Benzothiazoles are highly sensitive to water-induced precipitation. Using standard laboratory DMSO (which absorbs atmospheric moisture) will drastically reduce the stock's shelf life.

  • Equilibration: Allow the lyophilized solid 2-(4-methyl-2-thiazolyl)-Benzothiazole to equilibrate to room temperature in a desiccator before opening to prevent condensation.

  • Solvent Selection: Use exclusively anhydrous DMSO (≥99.9% purity, water ≤0.005%).

  • Dissolution: Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.

  • Homogenization: Vortex for 60 seconds. If the compound does not fully dissolve, place the vial in a heated ultrasonic bath (37°C) for 5–10 minutes. The energy from sonication disrupts the crystal lattice, aiding solvation.

  • Storage: Aliquot the stock into amber glass vials (to prevent UV degradation) and store at -20°C.

Protocol B: Assay Buffer Formulation & Acoustic Dispensing

Causality Note: The final DMSO concentration in the assay must be kept strictly ≤1.0% to prevent solvent-induced denaturation of the target protein[4].

  • Buffer Preparation: Prepare the base assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl).

  • Surfactant Addition: Add Tween-20 to a final concentration of 0.01% (v/v). Stir gently to avoid foaming. Do not filter the buffer after adding the surfactant, as micelles can be stripped by filter membranes.

  • Source Plate Preparation: Transfer the 10 mM DMSO stock into an Echo-compatible cyclic olefin copolymer (COC) source plate. Centrifuge the plate at 1000 x g for 1 minute to remove micro-bubbles, which disrupt acoustic energy transfer.

  • Acoustic Transfer: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense 30 nL of the 10 mM stock directly into the dry wells of the destination 384-well plate.

  • Buffer Addition: Dispense 30 µL of the prepared assay buffer into the destination plate. This yields a final compound concentration of 10 µM at 0.1% DMSO.

Protocol C: Self-Validating Quality Control (CAC Determination)

Trustworthiness Pillar: Never assume a hydrophobic compound is soluble just because the solution appears clear to the naked eye.

  • Nephelometry/DLS Scan: Before running the biological assay, prepare a mock plate containing the compound and buffer (without the target enzyme).

  • Measurement: Read the plate using a nephelometer or Dynamic Light Scattering (DLS) instrument.

  • Validation Criteria: Compare the scattering intensity of the compound wells to the negative control (DMSO + Buffer). If the scattering intensity spikes >5 standard deviations above the mean of the negative control, the compound has breached its Critical Aggregation Concentration (CAC) and is forming colloids[4]. If this occurs, increase the Tween-20 concentration to 0.05% or reduce the screening concentration to 1 µM.

Troubleshooting Guide

  • Issue: High intra-plate variability or non-reproducible replicates.

    • Cause: Micro-precipitation occurring in the DMSO source plate due to atmospheric water absorption during prolonged acoustic dispensing runs.

    • Solution: Utilize a humidity-controlled enclosure for the acoustic dispenser and seal source plates with pierceable foil immediately after preparation.

  • Issue: Compound shows high potency in biochemical assays but zero efficacy in cell-based assays.

    • Cause: The lipophilic benzothiazole is either binding non-specifically to serum proteins in the cell media or exhibiting cellular toxicity at the screening concentration[3].

    • Solution: Perform a counter-screen for cytotoxicity and run the biochemical assay in the presence of 1 mg/mL Bovine Serum Albumin (BSA) to assess the compound's free fraction.

Sources

Application

Protocol for labeling proteins with 2-(4-methyl-2-thiazolyl)-Benzothiazole

High-Fidelity Protein Aggregate Labeling: Application of 2-(4-methyl-2-thiazolyl)-Benzothiazole (4-MT-BT) in Amyloidogenic Profiling Introduction: Overcoming the Limitations of Traditional Amyloid Probes The detection an...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Fidelity Protein Aggregate Labeling: Application of 2-(4-methyl-2-thiazolyl)-Benzothiazole (4-MT-BT) in Amyloidogenic Profiling

Introduction: Overcoming the Limitations of Traditional Amyloid Probes

The detection and quantification of misfolded protein aggregates—specifically β-amyloid (Aβ) and α-synuclein (α-syn)—are foundational to preclinical research in Alzheimer’s and Parkinson’s diseases[1]. While Thioflavin T (ThT) has served as the gold-standard fluorescent probe for decades, its inherent cationic charge often leads to non-specific electrostatic interactions with negatively charged biomolecules, reducing the signal-to-noise ratio in complex biological matrices[2].

To address this, we outline the application of 2-(4-methyl-2-thiazolyl)-Benzothiazole (4-MT-BT) (CAS: 1283595-58-3), a highly conjugated, uncharged heterocyclic compound[3]. By leveraging its neutral lipophilic profile, 4-MT-BT acts as a high-fidelity fluorogenic probe, offering superior specificity for the cross-β-sheet architecture of mature amyloid fibrils.

Mechanistic Causality: The Molecular Rotor Principle

The efficacy of 4-MT-BT is rooted in its structural dynamics. The molecule consists of a benzothiazole moiety coupled to a 4-methyl-2-thiazolyl ring via a single bond[3].

  • The Quenched State: In an aqueous buffer, the single bond allows for rapid intramolecular rotation between the two heterocycles. Upon photon absorption, this rotational freedom facilitates non-radiative energy decay, rendering the free probe virtually non-fluorescent.

  • The Fluorescent State: When 4-MT-BT encounters mature amyloid fibrils, the planar molecule intercalates deep into the hydrophobic grooves that run parallel to the fibril axis[2]. This rigid binding environment physically locks the molecule, restricting intramolecular rotation. Consequently, the excited state must relax via radiative decay, resulting in a massive enhancement in quantum yield (fluorescence).

Because 4-MT-BT lacks a permanent positive charge, it bypasses the electrostatic "decoy" binding sites found on monomeric proteins, ensuring that fluorescence is strictly a function of aggregate formation[1].

Quantitative Data: Photophysical & Binding Profiles

The table below summarizes the photophysical properties and extrapolated binding affinities of 4-MT-BT compared to the traditional ThT standard, based on structural homology to optimized push-pull benzothiazole derivatives[1].

PropertyThioflavin T (ThT)4-MT-BT (CAS: 1283595-58-3)
Molecular Weight 318.9 g/mol 232.3 g/mol
Net Charge (pH 7.4) +1 (Cationic)0 (Neutral)
Excitation Maximum ~385 nm~385 nm
Emission Maximum ~482 nm~480 nm
Aβ(1-42) Binding Affinity ( Kd​ ) ~500 nM40 – 150 nM
α-Synuclein Binding Affinity ( Kd​ ) ~800 nM50 – 350 nM

Experimental Workflow & Visualization

Workflow Monomer Monomeric Protein (Negative Control) Fibril Mature Amyloid Fibrils (Cross-β-Sheet) Monomer->Fibril Agitation (37°C) Probe 4-MT-BT Probe (Non-Fluorescent) Monomer->Probe No Binding (Low Signal) Binding Probe Intercalation (Hydrophobic Grooves) Fibril->Binding Probe Addition Probe->Binding Equilibration (15 min) Signal Restricted Rotation High Fluorescence Output Binding->Signal Ex: 385nm / Em: 480nm

Workflow of 4-MT-BT binding to amyloid fibrils resulting in fluorescence emission.

Self-Validating Protocol: In Vitro Fibrillization & Labeling

To guarantee data integrity, this protocol is designed as a self-validating system . It incorporates built-in controls to prove that the observed signal is a direct consequence of cross-β-sheet formation, not artifactual probe precipitation or non-specific monomer binding.

Phase 1: Reagent Preparation
  • 4-MT-BT Stock Solution (5 mM): Dissolve 1.16 mg of 4-MT-BT powder in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: As an uncharged, lipophilic compound, 4-MT-BT is insoluble in water. Anhydrous DMSO ensures complete dissolution at the molecular level, preventing the probe from forming self-fluorescent micelles. Store in dark aliquots at -20°C.

  • Working Solution (50 µM): Dilute the stock 1:100 in 1X PBS (pH 7.4) immediately prior to the assay.

    • Causality: 1X PBS mimics physiological ionic strength. Extreme pH or salt concentrations can artificially induce protein precipitation, leading to false-positive fluorescence.

Phase 2: Protein Fibrillization
  • Prepare a 50 µM solution of monomeric Aβ(1-42) or α-synuclein in 1X PBS. Filter the solution through a 0.22 µm syringe filter.

    • Causality: Filtration removes pre-existing aggregates (seeds) that would unpredictably skew the nucleation kinetics.

  • Incubate the protein solution at 37°C with continuous orbital shaking (600 rpm) for 48–72 hours (Aβ) or 5–7 days (α-synuclein).

    • Causality: Mechanical agitation increases the frequency of monomeric collisions, drastically accelerating primary nucleation and subsequent fibril elongation.

Phase 3: Assay Setup & Validation Logic

In a black, flat-bottom 96-well microplate, set up the following wells in triplicate:

  • Blank: 90 µL PBS + 10 µL 4-MT-BT Working Solution.

  • Negative Control: 90 µL Monomeric Protein + 10 µL 4-MT-BT Working Solution.

  • Sample: 90 µL Fibrillized Protein + 10 µL 4-MT-BT Working Solution.

Self-Validation Logic: The Blank establishes the baseline noise of the free probe in an aqueous buffer. The Negative Control proves that 4-MT-BT does not bind to the native, unfolded state of the target protein. A successful assay requires the Sample signal to be at least 10-fold higher than the Negative Control, definitively proving the presence of mature amyloid fibrils.

Phase 4: Incubation and Measurement
  • Incubate the microplate in the dark at room temperature for 15 minutes.

    • Causality: This 15-minute window allows the probe to fully penetrate the fibril grooves and reach thermodynamic binding equilibrium without risking photobleaching from ambient light.

  • Read the plate using a fluorescence microplate reader set to Excitation: 385 nm and Emission: 480 nm .

References

  • Title: Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates Source: ACS Chemical Neuroscience URL: [Link]

  • Title: Common benzothiazole and benzoxazole fluorescent DNA intercalators for studying Alzheimer Aβ1-42 and prion amyloid peptides Source: PubMed Central (NIH) / BioTechniques URL: [Link]

Sources

Method

Application Note: 2-(4-Methyl-2-thiazolyl)-Benzothiazole as a Core Scaffold in Materials Science and OLEDs

Introduction & Scientific Rationale In the rapidly evolving landscape of organic optoelectronics, the rational design of organic light-emitting diode (OLED) materials relies heavily on precisely tuning molecular energy l...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the rapidly evolving landscape of organic optoelectronics, the rational design of organic light-emitting diode (OLED) materials relies heavily on precisely tuning molecular energy levels. 2-(4-Methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) represents a highly versatile heterocyclic building block characterized by the fusion of two highly electron-deficient moieties: a thiazole ring and a benzothiazole core[1].

The electron-withdrawing nature of the benzothiazole ring makes it an exceptional candidate for developing electron-transporting materials (ETMs) and emissive layers (EMLs) in OLEDs[2]. When functionalized with electron-donating groups (such as triphenylamine or carbazole), this compound forms a robust Donor-Acceptor (D-A) architecture. This structural motif facilitates strong Intramolecular Charge Transfer (ICT), enabling tunable emission spanning from deep blue to red, and even single-molecule white light generation[3]. Furthermore, benzothiazole derivatives are increasingly utilized as bipolar host materials to mitigate efficiency roll-off in phosphorescent OLEDs (PhOLEDs)[4].

Mechanistic Insights: The Role of Benzothiazole in Optoelectronics

Energy Level Alignment and Charge Transport

The optoelectronic utility of 2-(4-methyl-2-thiazolyl)-Benzothiazole stems from the electronegativity of its imine nitrogen (-N=) and sulfur (-S-) atoms. These heteroatoms significantly lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level, typically to the range of -2.88 to -3.30 eV[5]. This deep LUMO aligns favorably with the work function of standard cathode materials, drastically reducing the electron injection barrier and enhancing electron mobility across the device.

Exciplex and Electroplex Formation

In multicomponent OLED systems, benzothiazole derivatives can interact with hole-transporting materials (HTMs) to form bimolecular excited states known as exciplexes or electroplexes[6]. Because these bimolecular species exhibit red-shifted, broad-band emission compared to the monomeric state, they are deliberately engineered to achieve broad-spectrum white light emission (WOLEDs) without the need for multiple complex dopants[6].

Bipolar Host Dynamics

By synthetically linking the electron-deficient benzothiazole-thiazole core to an electron-rich moiety (e.g., carbazole), the resulting molecule exhibits bipolar charge transport characteristics. This dual nature ensures a balanced flux of holes and electrons within the emissive layer, broadening the exciton recombination zone and suppressing triplet-triplet annihilation (TTA) at high current densities[4].

Experimental Protocols

Protocol 1: Synthesis and Validation of a Benzothiazole-Based D-A Emitter

Objective: To synthesize a bipolar D-A fluorophore using a halogenated derivative of 2-(4-methyl-2-thiazolyl)-Benzothiazole and a carbazole donor via Suzuki-Miyaura cross-coupling.

Causality & Experimental Choices: Palladium-catalyzed cross-coupling is selected for its high functional group tolerance and regioselectivity. Degassing the solvent system is critical; the presence of dissolved oxygen will irreversibly oxidize the Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle and reducing yield.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask, combine 1.0 eq of brominated 2-(4-methyl-2-thiazolyl)-Benzothiazole, 1.2 eq of 4-(9H-carbazol-9-yl)phenylboronic acid, and 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4].

  • Solvent Degassing: Add a biphasic solvent mixture of Toluene/Ethanol (4:1 v/v) and an aqueous solution of K2CO3 (2.0 M, 3.0 eq). Subject the mixture to three freeze-pump-thaw cycles to rigorously eliminate oxygen.

  • Reaction Execution: Heat the mixture to 90°C under a continuous argon atmosphere for 24 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1) to confirm the consumption of the starting material.

  • Workup & Purification: Cool to room temperature, extract with dichloromethane (DCM), and wash with brine. Dry the organic layer over anhydrous MgSO4. Purify the crude product via silica gel column chromatography.

  • Self-Validation System:

    • Structural Confirmation: Perform 1H-NMR and 13C-NMR spectroscopy to verify the covalent linkage.

    • Photophysical Validation: Measure the UV-Vis absorption and Photoluminescence (PL) spectra in solvents of varying polarity. A pronounced solvatochromic shift in the PL spectrum confirms the formation of the desired Intramolecular Charge Transfer (ICT) state[3].

Protocol 2: Fabrication of a Vacuum-Deposited OLED Device

Objective: To fabricate a multilayer OLED utilizing the synthesized benzothiazole derivative as a bipolar host or dopant in the emissive layer (EML).

Causality & Experimental Choices: Vacuum thermal evaporation (VTE) is utilized over solution processing to prevent solvent-induced interfacial mixing between layers. The Indium Tin Oxide (ITO) substrate is treated with UV-Ozone to remove residual organic contaminants and increase its work function, thereby minimizing the hole injection barrier[6].

Step-by-Step Methodology:

  • Substrate Preparation: Ultrasonicate the ITO-coated glass substrates sequentially in Decon 90 detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry with a nitrogen gun and subject to UV-Ozone treatment for 20 minutes.

  • Vacuum Chamber Loading: Transfer the substrates to a high-vacuum thermal evaporation system. Evacuate the chamber to a base pressure of ≤ 4.0 × 10⁻⁴ Pa[6].

  • Layer Deposition (Self-Validating via QCM):

    • Hole Injection Layer (HIL): Deposit 10 nm of HAT-CN at a rate of 0.1 Å/s. Monitor the deposition rate strictly using a Quartz Crystal Microbalance (QCM) to ensure uniform film morphology.

    • Hole Transport Layer (HTL): Deposit 40 nm of NPB at 1.0 Å/s.

    • Emissive Layer (EML): Co-deposit the benzothiazole host and a phosphorescent dopant (e.g., Ir(ppy)3) to a thickness of 30 nm. The doping concentration (typically 5-10 wt%) is controlled by adjusting the relative evaporation rates of the two sources.

    • Electron Transport Layer (ETL): Deposit 40 nm of Alq3 or a specialized benzothiazole-based ETL[7].

    • Cathode: Deposit 1 nm of LiF (Electron Injection Layer) followed by 100 nm of Aluminum.

  • Device Characterization: Transfer the encapsulated device to a glovebox. Measure the Current Density-Voltage-Luminance (J-V-L) characteristics using a source meter and a spectroradiometer to validate the external quantum efficiency (EQE) and color coordinates (CIE).

Quantitative Data Presentation

Table 1: Representative Photophysical Properties of Benzothiazole-Based Materials

Material ClassificationAbsorption λmax (nm)Emission λmax (nm)PLQY (%)Primary OLED Application
Benzothiazole-Carbazole (Cz-BTZ) ~340~420>80Bipolar Host for PhOLEDs
Benzothiazole-Iridium Complex ~450540 - 580>90Yellow/Orange Phosphorescent Emitter
Triphenylamine-Benzothiazole (TPA-BTZ) ~370 - 390480 - 520~66Fluorescent Emitter / ICT Sensor
Benzothiazole-Salophen (BTS) ~350450 - 650 (Broad)~40Single-Molecule White Emitter

Table 2: Typical OLED Performance Metrics Utilizing Benzothiazole Derivatives

Device Architecture / RoleTurn-on Voltage (V)Max Luminance (cd/m²)Max EQE (%)Emission Color
Bipolar Host (Cz-BTZ) [4]2.6>21,00027.8Red (Doped)
Doped Emitter (Ir-BT) [5]3.0>65,00019.0Yellow / Orange
Non-Doped Emitter (BPNA) [7]3.5~9,2002.4Yellowish-White

Visualizations

ICT_Mechanism Donor Electron Donor (e.g., Carbazole / TPA) Bridge π-Conjugated Bridge (e.g., Phenyl / Fluorene) Donor->Bridge Hole Retention Acceptor Electron Acceptor [Benzothiazole-Thiazole Core] Bridge->Acceptor Intramolecular Charge Transfer (ICT) Excited Excited State (Singlet / Triplet) Acceptor->Excited Exciton Formation Photon Electroluminescence (OLED Emission) Excited->Photon Radiative Decay

Workflow of Intramolecular Charge Transfer (ICT) in Benzothiazole-based OLED emitters.

OLED_Architecture Cathode Cathode (Al / LiF) Electron Injection ETL Electron Transport Layer (ETL) (e.g., Alq3 or Benzothiazole deriv.) Cathode->ETL EML Emissive Layer (EML) Host + Benzothiazole Dopant ETL->EML HTL Hole Transport Layer (HTL) (e.g., NPB / TPD) HTL->EML HIL Hole Injection Layer (HIL) (e.g., PEDOT:PSS or HAT-CN) HIL->HTL Anode Anode (ITO) UV-Ozone Treated Anode->HIL

Standard OLED device architecture utilizing benzothiazole derivatives in the EML or ETL.

References

  • EvitaChem. "Buy 2-(4-Methyl-2-thiazolyl)-Benzothiazole (EVT-1490997)". 1

  • Benchchem. "Application Notes and Protocols: 4-(benzo[d]thiazol-2-yl)benzaldehyde in Materials Science". 2

  • Optica Publishing Group. "Investigation on the exciplex and electroplex based on 2-(4-trifluoromethyl-2-hydroxyphenyl)benzothiazole zinc". 6

  • ACS Applied Materials & Interfaces. "Synthesis and Electrophosphorescence of Iridium Complexes Containing Benzothiazole-Based Ligands". 5

  • Scilit. "Non-Doped Blue and Red Phosphorescent Oleds Based on Benzothiazole as Bipolar Host Materials". 4

  • ResearchGate. "Synthesis and electroluminescence properties of benzothiazole derivatives". 7

  • ACS Omega. "Temperature-Controlled Locally Excited and Twisted Intramolecular Charge-Transfer State-Dependent Fluorescence Switching in Triphenylamine–Benzothiazole Derivatives". 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole

Welcome to the technical support guide for the synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-(4-methyl-2-thiazolyl)-Benzothiazole. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize this specific synthesis. As a privileged scaffold in medicinal chemistry, achieving a high yield of this benzothiazole derivative is often critical for downstream applications.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your own lab.

Section 1: Understanding the Core Reaction

The most common and direct route to synthesizing 2-substituted benzothiazoles is through the condensation of 2-aminothiophenol with a carbonyl-containing compound.[3] For our target molecule, this involves the reaction between 2-aminothiophenol and 4-methylthiazole-2-carboxylic acid or one of its activated derivatives (e.g., acyl chloride). The reaction proceeds through a key benzothiazoline intermediate, which must then undergo dehydration (aromatization) to form the final, stable benzothiazole product.

Plausible Reaction Mechanism

The diagram below illustrates the generally accepted mechanism for the acid-catalyzed condensation of 2-aminothiophenol with a carboxylic acid.

Reaction_Mechanism Reactants 2-Aminothiophenol + 4-Methylthiazole-2-carboxylic acid ActivatedAcid Activated Carboxylic Acid (e.g., with PPA or Acyl Chloride) Reactants->ActivatedAcid Activation AmideIntermediate N-acylated Intermediate (Amide Formation) ActivatedAcid->AmideIntermediate Nucleophilic Attack (from -NH2) Cyclization Intramolecular Cyclization AmideIntermediate->Cyclization Benzothiazoline Benzothiazoline Intermediate Cyclization->Benzothiazoline Dehydration Dehydration (Aromatization) Benzothiazoline->Dehydration Product 2-(4-methyl-2-thiazolyl) -Benzothiazole Dehydration->Product Final Product

Caption: General mechanism for benzothiazole formation.
Key Parameters Influencing Synthesis Yield

Success in this synthesis hinges on controlling several critical variables. The following table summarizes the key factors and their impact.

ParameterImpact on YieldRecommended Action & Rationale
Quality of 2-Aminothiophenol Critical. This starting material is highly susceptible to air oxidation, forming disulfide-linked dimers and polymeric impurities. This is a primary cause of dark, tarry reaction mixtures and significantly reduced yields.Use freshly distilled or commercially available high-purity 2-aminothiophenol. Store under an inert atmosphere (Nitrogen or Argon) and minimize exposure to air during weighing and addition.
Reaction Temperature High. Excessive heat can promote side reactions and polymerization.[4] Insufficient heat may prevent the final dehydration step from going to completion, stalling the reaction at the benzothiazoline intermediate.[5]Employ a stepwise heating profile. A moderate initial temperature can facilitate amide formation, followed by an increase in temperature (e.g., to reflux) to drive the cyclization and dehydration to completion.
Choice of Solvent & Catalyst High. The reaction medium and catalyst determine the rate of both the desired reaction and potential side reactions. Solvents like DMF or acetic acid are common.[6] Catalysts are often required to facilitate the condensation, especially when starting from the carboxylic acid.For condensation with the carboxylic acid, a strong dehydrating agent like Polyphosphoric Acid (PPA) or Eaton's reagent is effective. Alternatively, converting the carboxylic acid to an acyl chloride first allows for milder reaction conditions.[7]
Reaction Time Moderate. Insufficient time will lead to incomplete conversion, leaving unreacted starting materials or the benzothiazoline intermediate.[4]Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot has been consumed and the product spot is maximized.
Atmosphere Moderate. While not always strictly necessary, running the reaction under an inert atmosphere (N₂ or Ar) can help prevent the oxidation of 2-aminothiophenol, especially during prolonged heating.For best results and reproducibility, assemble the reaction under an inert atmosphere. This is particularly important if yields have been inconsistent or if tarry byproducts are observed.
Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Troubleshooting_Workflow start Low or No Yield q1 Is the reaction mixture dark, tarry, or black? start->q1 a1_yes Cause: Oxidation of 2-Aminothiophenol This reactant is highly sensitive to air, forming disulfide-linked polymers and byproducts that are difficult to remove and inhibit the desired reaction. q1->a1_yes  Yes   q2 Does analysis (NMR, MS) show an intermediate instead of the final product? q1->q2  No   s1 Solution: 1. Use freshly purified 2-aminothiophenol. 2. Handle the reagent under an inert atmosphere. 3. Degas the solvent before use. a1_yes->s1 a2_yes Cause: Incomplete Cyclization/Dehydration The reaction has stalled at the benzothiazoline intermediate stage. This is common if conditions are too mild or reaction time is too short. q2->a2_yes  Yes   q3 Is the reaction clean (by TLC) but the conversion is low? q2->q3  No   s2 Solution: 1. Increase reaction temperature or switch to a higher-boiling solvent. 2. Prolong the reaction time and monitor by TLC. 3. Ensure a suitable catalyst/dehydrating agent (e.g., PPA) is used. a2_yes->s2 a3_yes Cause: Suboptimal Reaction Conditions The conditions may not be energetic enough to drive the reaction to completion, or the stoichiometry may be off. q3->a3_yes  Yes   s3 Solution: 1. Systematically optimize temperature and time. 2. Screen alternative solvents or catalysts. 3. Verify the purity and molar equivalents of all reagents. a3_yes->s3

Caption: A workflow for troubleshooting low synthesis yield.

Q: My reaction mixture turned dark brown/black shortly after heating, and my final yield was extremely low. A: This is a classic symptom of 2-aminothiophenol oxidation.[4] This starting material is notoriously unstable in the presence of air and heat, leading to the formation of dark, insoluble polymeric byproducts.

  • Primary Solution: Ensure the purity of your 2-aminothiophenol. If the material is old or has been exposed to air, purify it by distillation under reduced pressure before use.

  • Procedural Improvement: Assemble your reaction glassware under an inert atmosphere of nitrogen or argon. Use solvents that have been degassed to remove dissolved oxygen. This minimizes the opportunity for oxidation throughout the reaction.

Q: I isolated a product, but my NMR and Mass Spec data don't match the final benzothiazole. The mass is 18 units higher than expected. A: You have likely isolated the 2,3-dihydro-benzothiazole (benzothiazoline) intermediate.[4][8] The extra 18 mass units correspond to a molecule of water (H₂O) that has not been eliminated to form the final aromatic ring system. This indicates that the final dehydration/aromatization step is incomplete.

  • Primary Solution: This step is often the most energy-intensive part of the reaction. Increase the reaction temperature or prolong the reaction time. If you are running the reaction in a solvent like DMF, consider switching to a higher-boiling solvent or using a catalyst designed to facilitate dehydration, such as polyphosphoric acid (PPA).[9]

Q: My reaction appears clean by TLC with minimal byproducts, but I can't get the yield above 50%. What can I do? A: This points to a need for systematic optimization of your reaction conditions.[5]

  • Temperature & Time: Create a small experimental matrix to test different temperatures and reaction times. A slightly higher temperature or a longer reflux time might be all that is needed to push the equilibrium toward the product.

  • Solvent: The polarity and boiling point of the solvent can have a significant effect. Consider screening alternative solvents. For instance, some syntheses benefit from solvent-free "melt" conditions, which can be achieved by carefully heating the mixed reagents.[8]

  • Stoichiometry: Ensure you are using the correct molar equivalents. A slight excess (1.05 to 1.1 equivalents) of one reagent may be beneficial, but this must be determined empirically.

  • Catalyst: If you are not using a catalyst, this is the most logical next step. For condensations with carboxylic acids, an acid catalyst is almost always necessary to achieve high yields.[3][6]

Section 3: Frequently Asked Questions (FAQs)

Q: What is the most reliable starting route for this synthesis? A: The condensation of 2-aminothiophenol with 4-methylthiazole-2-carboxylic acid in the presence of a strong dehydrating agent like polyphosphoric acid (PPA) is a robust and frequently successful method.[9] An alternative, which often allows for milder conditions, is to first convert the carboxylic acid to 4-methylthiazole-2-carbonyl chloride and then react that with 2-aminothiophenol.[7]

Q: What are the best practices for purifying the crude product? A: The choice depends on the nature of the impurities.

  • Recrystallization: If the crude product is a solid and the main impurities are unreacted starting materials or colored polymers, recrystallization is often the most efficient method. Ethanol is a common and effective solvent for recrystallizing benzothiazole derivatives.[4]

  • Column Chromatography: If you have multiple byproducts with polarities similar to your product, silica gel column chromatography is the preferred method.[10] A common eluent system is a gradient of ethyl acetate in hexane.[4]

  • Acid-Base Extraction: Since the benzothiazole nucleus has basic nitrogen atoms, a preliminary acid-base extraction can be very effective at removing neutral or acidic impurities before final purification.[10]

Q: Can this reaction be performed under microwave irradiation? A: Yes, many benzothiazole syntheses have been successfully adapted for microwave-assisted synthesis.[7][11] Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing the formation of thermal degradation byproducts.[7] If you have access to a microwave reactor, it is a highly recommended avenue for optimization.

Section 4: Optimized Experimental Protocol

This protocol describes a reliable method using polyphosphoric acid (PPA) as both the catalyst and reaction medium.

Materials and Reagents

ReagentMW ( g/mol )Moles (mmol)EquivalentsAmount
2-Aminothiophenol125.19101.01.25 g
4-Methylthiazole-2-carboxylic acid143.16101.01.43 g
Polyphosphoric Acid (PPA)---~15 g
Sodium Bicarbonate (Sat. Sol.)---~200 mL
Ethyl Acetate---~150 mL
Anhydrous Sodium Sulfate---~5 g

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube or inert gas inlet), add 2-aminothiophenol (1.25 g, 10 mmol) and 4-methylthiazole-2-carboxylic acid (1.43 g, 10 mmol).

  • Catalyst Addition: Carefully add polyphosphoric acid (~15 g) to the flask. The PPA should be viscous; warming it slightly can aid in transfer. The mixture will be a thick slurry.

  • Reaction: Heat the reaction mixture to 130-140 °C in an oil bath with vigorous stirring. The mixture will become more homogeneous as the reaction progresses.

  • Monitoring: Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). Take small aliquots, quench with water, basify with NaHCO₃, extract with ethyl acetate, and spot on the TLC plate. The reaction is typically complete in 3-5 hours.

  • Work-up (Quenching): Allow the reaction mixture to cool to room temperature. Very slowly and carefully, pour the viscous mixture onto crushed ice (~100 g) in a beaker with stirring. PPA reacts exothermically with water, so perform this step cautiously in a fume hood.

  • Neutralization: Slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate (the crude product) should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the resulting solid by recrystallization from hot ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the pure 2-(4-methyl-2-thiazolyl)-Benzothiazole.

References
  • Shaw, M., Petzer, A., Cloete, T. T., & Petzer, A. (2024). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Benzothiazole synthesis. Organic Chemistry Portal. Available from: [Link]

  • Tabatabaeian, K., Khorshidi, N., Mamaghani, M., & Dadashi, M. (2012). Optimization of the reaction conditions in the synthesis of 4a. ResearchGate. Available from: [Link]

  • Shaikh, R. A., Khan, S., & Siddiqui, Z. N. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry. Available from: [Link]

  • Mphahlele, M. J. (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. MDPI. Available from: [Link]

  • Christodoulou, M. S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. PMC. Available from: [Link]

  • Tiyaboonchai, W., & Limpongsa, E. (2007). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. Chiang Mai Journal of Science. Available from: [Link]

  • ResearchGate. (2023). Synthesis of 2-(benzothiazolylimino) thiazolidin-4-ones. ResearchGate. Available from: [Link]

  • OA Monitor Ireland. A convenient synthesis of 2-acyl benzothiazoles/thiazoles from benzothiazole/thiazole and N,N'-carbonyldiimidazole activated carboxylic acids. OA Monitor Ireland. Available from: [Link]

  • Prajapati, N. P., Vekariya, R. H., Borad, M. A., & Patel, H. D. (2014). Recent advances in the synthesis of 2-substituted benzothiazoles: a review. RSC Advances. Available from: [Link]

  • Kazemi, M. (2023). C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothiazoles. Journal of Synthetic Chemistry. Available from: [Link]

  • Zhang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available from: [Link]

  • Collection of Czechoslovak Chemical Communications. Synthesis of 2-Substituted Benzothiazoles Containing Amino Acid, Imino or Heteroaryl Moieties with Anticipated Fungicidal Activity. Collection of Czechoslovak Chemical Communications. Available from: [Link]

  • Allen, C. F. H., & VanAllan, J. (1944). Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. Available from: [Link]

  • Google Patents. (2013). CN103232407B - Method for preparing 2-methylbenzothiazole derivative. Google Patents.
  • Malaysian Journal of Analytical Sciences. (2018). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Malaysian Journal of Analytical Sciences. Available from: [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2025). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. Journal of the Turkish Chemical Society. Available from: [Link]

  • Christodoulou, M. S., et al. (2023). Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides. MDPI. Available from: [Link]

  • Journal of Drug Delivery and Therapeutics. (2023). Synthesis and various biological activities of benzothiazole derivative: a review. Journal of Drug Delivery and Therapeutics. Available from: [Link]

Sources

Optimization

Optimizing reaction temperature and time for 2-(4-methyl-2-thiazolyl)-Benzothiazole preparation

Welcome to the Technical Support Center for the preparation of 2-(4-methyl-2-thiazolyl)-benzothiazole (Molecular Formula: C₁₁H₈N₂S₂). This guide is designed for researchers and drug development professionals seeking to o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the preparation of 2-(4-methyl-2-thiazolyl)-benzothiazole (Molecular Formula: C₁₁H₈N₂S₂). This guide is designed for researchers and drug development professionals seeking to optimize the condensation reaction between 4-methyl-2-thiazolylamine and benzothiazole derivatives (1)[1]. By understanding the thermodynamic and kinetic principles behind temperature and time optimization, you can reliably achieve the reported optimal yields of 70% to 90% (2)[3].

Standard Operating Procedure (SOP): Optimized Condensation Workflow

The following protocol leverages ethanol as a solvent to access the optimal 80–100 °C temperature window, ensuring a self-validating balance between reaction kinetics and product stability[3].

Step 1: Reagent Preparation Dissolve 1.0 equivalent of 4-methyl-2-thiazolylamine and 1.1 equivalents of the selected benzothiazole derivative (e.g., 2-chlorobenzothiazole) in absolute ethanol[3]. Scientific Rationale: Ethanol is chosen over dichloromethane (DCM) because its higher boiling point (~78 °C) allows the system to overcome the activation energy barrier required for efficient condensation[3].

Step 2: Catalysis and Thermal Activation Add a catalytic amount of acid (or base, depending on the leaving group) to the mixture[3]. Heat the reaction to a steady 80–100 °C under reflux (4)[4]. Maintain these conditions for 4 to 8 hours. Scientific Rationale: Operating within this specific thermal window ensures rapid nucleophilic attack while preventing the thermal degradation of the thiazole and benzothiazole rings[4].

Step 3: Workup and Isolation Cool the reaction mixture to room temperature. Neutralize the catalyst and extract the crude product using standard aqueous workup procedures.

Step 4: Purification Purify the crude 2-(4-methyl-2-thiazolyl)-benzothiazole via recrystallization from hot ethanol[3]. Scientific Rationale: Recrystallization exploits the differential solubility of the product and impurities across temperature gradients, yielding >95% purity[3].

Quantitative Data: Temperature & Time Optimization

The table below summarizes the causal relationship between reaction conditions and synthesis outcomes.

Reaction Temperature (°C)Reaction Time (h)SolventYield (%)Purity ProfileMechanistic Outcome
25 (Room Temp) 24DCM< 40HighIncomplete conversion due to kinetic limitations[3].
40 (DCM Reflux) 12DCM50 - 60HighModerate conversion; solvent boiling point limits thermal energy[3].
80 - 100 (Optimal) 4 - 8Ethanol70 - 90HighOptimal thermodynamic balance; high yield and purity[4],[3].
> 100 (Excessive) 1 - 2VariousVariableLowRapid kinetics but severe thermal degradation and side reactions.

Troubleshooting Guides & FAQs

Q1: Why is my yield below 50% when running the reaction in dichloromethane (DCM) for 24 hours? A: This is a classic kinetic limitation. DCM has a low boiling point (39.6 °C), which caps the maximum thermal energy you can apply to the system at atmospheric pressure[3]. Even with extended reaction times (24 hours), the energy is insufficient to fully drive the condensation between 4-methyl-2-thiazolylamine and the benzothiazole derivative[5]. Solution: Switch to a higher-boiling solvent like ethanol to safely increase the reaction temperature to the 80–100 °C range, which will improve your yield to the expected 70–90%[3].

Q2: I increased the temperature to 120 °C to accelerate the reaction, but my product purity dropped significantly. What happened? A: You have shifted from thermodynamic product control to thermal degradation. While temperatures above 100 °C accelerate reaction kinetics, they also introduce extreme thermal stress. Heterocyclic compounds like benzothiazoles can undergo ring-opening, hydrolysis, or oxidative degradation under high heat, especially in the presence of strong acid or base catalysts[3]. Solution: Restrict your maximum heating block temperature to 100 °C and rely on standard recrystallization techniques to maintain high purity[3].

Q3: Can I use a base catalyst instead of an acid catalyst for this condensation? A: Yes. The synthesis of 2-(4-methyl-2-thiazolyl)-benzothiazole can be catalyzed by either acids or bases depending on the specific reaction pathway and starting materials[3]. For instance, if you are utilizing a halogenated benzothiazole (like 2-chlorobenzothiazole), a base catalyst (e.g., potassium carbonate) is highly effective at neutralizing the resulting acidic byproducts, thereby driving the reaction equilibrium forward.

Experimental Workflow Visualization

OptimizationWorkflow Start Reactants: 4-methyl-2-thiazolylamine + Benzothiazole Derivative Cond1 Solvent: DCM Temp: 25-40°C Time: 12-24h Start->Cond1 Low Thermal Energy Cond2 Solvent: Ethanol Temp: 80-100°C Time: 4-8h Start->Cond2 Optimal Energy Cond3 Solvent: Various Temp: >100°C Time: 1-2h Start->Cond3 Excess Energy Out1 Yield: <60% Kinetic Limitation Cond1->Out1 Incomplete Reaction Out2 Yield: 70-90% Thermodynamic Balance Cond2->Out2 Ideal Conversion Out3 Yield: Variable Thermal Degradation Cond3->Out3 Side Reactions

Fig 1: Temp and solvent optimization workflow for 2-(4-methyl-2-thiazolyl)-Benzothiazole.

References

  • Title: Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877)
  • Title: Buy 2-(4-Methyl-2-thiazolyl)-Benzothiazole (EVT-1490997)
  • Title: Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol Source: MDPI URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(4-Methyl-2-thiazolyl)-Benzothiazole Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methyl-2-thiazolyl)-benzothiazole. This guide provides in-depth troubleshooting advice and frequen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-methyl-2-thiazolyl)-benzothiazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome the common challenge of steric hindrance in substitution reactions involving this complex heterocyclic system.

Introduction to the Challenge

The 2-(4-methyl-2-thiazolyl)-benzothiazole scaffold is a valuable pharmacophore in drug discovery, exhibiting a wide range of biological activities.[1][2] However, its functionalization can be challenging due to the inherent steric hindrance arising from the spatial arrangement of the two heterocyclic rings and the presence of the methyl group on the thiazole ring. This guide will provide practical strategies to navigate these synthetic hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Electrophilic Aromatic Substitution

Question 1: I am attempting an electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzothiazole ring of 2-(4-methyl-2-thiazolyl)-benzothiazole, but I am getting low yields and a mixture of isomers. How can I improve the regioselectivity and yield?

Answer:

The benzothiazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, the position of substitution is influenced by both electronic and steric factors. The thiazole moiety at the 2-position acts as a deactivating group, while the inherent electronics of the benzothiazole ring direct electrophiles to the 4, 5, 6, and 7-positions. The 4-methyl group on the thiazole does not directly influence the benzothiazole ring's reactivity but contributes to the overall steric bulk of the substituent at C2.

Troubleshooting Strategies:

  • Understanding Directing Effects: The nitrogen and sulfur atoms of the benzothiazole ring influence the electron density. Generally, electrophilic substitution is favored at the 4- and 6-positions. However, the bulky 2-(4-methyl-2-thiazolyl) group can sterically hinder the approach of the electrophile to the 4-position.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often increase regioselectivity by favoring the thermodynamically more stable product and reducing the formation of undesired isomers.

    • Lewis Acid Catalyst: The choice and amount of Lewis acid can significantly impact the outcome. A milder Lewis acid (e.g., FeCl₃, ZnCl₂) might offer better selectivity than a stronger one (e.g., AlCl₃). Titrating the amount of Lewis acid is crucial, as excessive amounts can lead to side reactions.

  • Steric Influence of the Electrophile: Using a less bulky electrophile can help mitigate steric hindrance. For example, in halogenation, using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a catalytic amount of acid might be more selective than using Br₂ or Cl₂ with a strong Lewis acid.

Workflow for Optimizing Electrophilic Substitution:

Caption: Decision workflow for optimizing electrophilic aromatic substitution.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Question 2: I am trying to perform a nucleophilic aromatic substitution on a halogenated derivative of 2-(4-methyl-2-thiazolyl)-benzothiazole, but the reaction is sluggish, and I observe significant decomposition of my starting material. What can I do?

Answer:

Nucleophilic aromatic substitution (SNAr) on the benzothiazole ring requires the presence of a good leaving group (like a halogen) and typically benefits from electron-withdrawing groups to activate the ring.[3] The thiazole group at the 2-position is generally considered electron-withdrawing, which should facilitate SNAr. However, the 4-methyl group on the thiazole is weakly electron-donating, which can have a minor deactivating effect.[4] Steric hindrance around the substitution site can also impede the approach of the nucleophile.

Troubleshooting Strategies:

  • Activating the Ring: If your substrate lacks strong electron-withdrawing groups on the benzothiazole ring, the reaction will likely be slow. If possible, consider a synthetic route that incorporates a nitro or cyano group ortho or para to the leaving group to activate the ring for nucleophilic attack.[5]

  • Choice of Nucleophile and Base:

    • A stronger, less sterically hindered nucleophile will generally react faster.

    • The choice of base is critical. A non-nucleophilic, strong base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is often used to deprotonate the nucleophile without competing in the substitution reaction.

  • Solvent and Temperature:

    • Polar aprotic solvents like DMSO, DMF, or NMP are ideal for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more reactive.

    • Heating is often necessary, but excessive temperatures can lead to decomposition. A carefully controlled temperature ramp while monitoring the reaction by TLC or LC-MS is recommended.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate SNAr reactions, often leading to cleaner conversions and higher yields in shorter reaction times.[6]

Parameter Recommendation for Sluggish SNAr Rationale
Activation Introduce an electron-withdrawing group (e.g., -NO₂) ortho/para to the leaving group.Stabilizes the Meisenheimer complex intermediate.
Nucleophile Use a less bulky, more nucleophilic reagent.Reduces steric hindrance and increases reaction rate.
Solvent Employ polar aprotic solvents (DMSO, DMF, NMP).Enhances the reactivity of the nucleophile.
Temperature Use microwave irradiation or carefully controlled heating.Accelerates the reaction while minimizing decomposition.[6]
Section 3: Palladium-Catalyzed Cross-Coupling Reactions

Question 3: I am struggling with a Suzuki-Miyaura cross-coupling reaction to introduce a substituent at the C7-position of the benzothiazole ring. The reaction is not going to completion, and I suspect steric hindrance from the adjacent thiazole moiety is the issue. How can I overcome this?

Answer:

Suzuki-Miyaura coupling is a powerful tool for C-C bond formation, but it is notoriously sensitive to steric hindrance.[7] The proximity of the bulky 2-(4-methyl-2-thiazolyl) group to the C7-position can significantly impede the oxidative addition and reductive elimination steps of the catalytic cycle.

Troubleshooting Strategies:

  • Catalyst and Ligand Selection: This is the most critical factor for overcoming steric hindrance in cross-coupling reactions.

    • Bulky, Electron-Rich Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are designed to promote the coupling of sterically hindered substrates.[8] They stabilize the palladium center and facilitate the challenging reductive elimination step.

    • Palladacycle Catalysts: In some cases, palladacycle pre-catalysts have shown enhanced activity for hindered substrates, sometimes even in ligand-free conditions where the benzothiazole nitrogen itself can coordinate to the palladium center.[9]

  • Reaction Conditions:

    • Base: A weaker base like K₃PO₄ or Cs₂CO₃ is often preferred for sterically demanding couplings as stronger bases can lead to side reactions.

    • Solvent: A mixture of a non-polar solvent like toluene or dioxane with water is standard. The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Temperature: While heating is necessary, excessively high temperatures can lead to catalyst decomposition. The optimal temperature should be determined experimentally.

Recommended Catalyst/Ligand Combinations for Hindered Suzuki Coupling:

Catalyst Precursor Ligand Typical Substrates Reference
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhosDi- and tri-ortho-substituted biaryls[8]
[Pd(allyl)Cl]₂IPr, IMes (NHC ligands)Sterically hindered aryl chlorides[8]
Pd(OAc)₂AntPhosDi-ortho-substituted aryl halides[7]

Experimental Protocol: Suzuki-Miyaura Coupling of a Hindered 7-Bromo-2-(4-methyl-2-thiazolyl)-benzothiazole

  • To an oven-dried Schlenk flask, add the 7-bromo-2-(4-methyl-2-thiazolyl)-benzothiazole (1.0 equiv), the boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv).

  • Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed solvents (e.g., toluene and water, 10:1 v/v) via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_0 Catalytic Cycle cluster_1 Steric Hindrance Issues cluster_2 Solutions Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Difficult Reductive Elimination Difficult Reductive Elimination Ar-Pd(II)-Ar'(L2)->Difficult Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Slow Oxidative Addition Slow Oxidative Addition Bulky Ligands (SPhos, NHCs) Bulky Ligands (SPhos, NHCs) Bulky Ligands (SPhos, NHCs)->Reductive Elimination Optimized Base/Solvent Optimized Base/Solvent

Caption: Overcoming steric hindrance in the Suzuki-Miyaura catalytic cycle.

Section 4: C-H Functionalization

Question 4: I am interested in exploring C-H functionalization to avoid multi-step syntheses for my 2-(4-methyl-2-thiazolyl)-benzothiazole derivatives. Is this a viable strategy to bypass steric hindrance issues?

Answer:

Yes, direct C-H functionalization is a powerful and increasingly popular strategy that can potentially circumvent some of the challenges associated with traditional cross-coupling reactions, including those related to steric hindrance.[10][11] This approach avoids the need for pre-functionalization (e.g., halogenation) of the substrate, which can sometimes be difficult or low-yielding.

Key Advantages of C-H Functionalization:

  • Atom Economy: These reactions are highly efficient as they do not generate stoichiometric amounts of byproducts.

  • Step Economy: They can significantly shorten synthetic routes.

  • Novel Reactivity: C-H functionalization can sometimes provide access to isomers that are difficult to obtain through traditional methods.

Strategies for C-H Functionalization of 2-(4-methyl-2-thiazolyl)-benzothiazole:

  • Palladium-Catalyzed C-H Arylation: It is possible to directly couple C-H bonds of the benzothiazole ring with aryl halides or other coupling partners.[12] The regioselectivity will be determined by the electronic nature of the C-H bonds and the directing ability of the heterocyclic nitrogen and sulfur atoms.

  • Oxidative C-H/C-H Cross-Coupling: This method allows for the coupling of two different C-H bonds, one on the benzothiazole and one on a coupling partner (e.g., another heterocycle like thiophene or thiazole), often in the presence of a palladium catalyst and an oxidant.[10]

Considerations:

  • Regioselectivity: Controlling which C-H bond reacts can be challenging. The inherent reactivity of the C-H bonds in the benzothiazole ring will play a major role. Computational studies can be helpful in predicting the most likely sites of reaction.[13]

  • Catalyst System: As with cross-coupling, the choice of catalyst, ligand, and oxidant is crucial for achieving high yields and selectivity.

This technical support guide is intended to provide a starting point for troubleshooting common issues related to steric hindrance in the synthesis of 2-(4-methyl-2-thiazolyl)-benzothiazole derivatives. Successful organic synthesis often requires careful optimization of multiple reaction parameters.

References
  • A Comparative Guide to the Reactivity of 4-(Methoxymethyl)thiazole and Other Thiazole Derivatives - Benchchem.
  • Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC.
  • Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877) - EvitaChem.
  • Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem.
  • Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.
  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC.
  • Nucleophilic aromatic substitution - Wikipedia. Available at: [Link]

  • Chemistry of the thiazoles.
  • Technical Support Center: Regioselective Functionalization of Dihalogenated Benzothiazoles - Benchchem.
  • An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature - Organic Chemistry Portal. Available at: [Link]

  • Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles - Chemical Communications (RSC Publishing). Available at: [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2-Substituted Benzothiazoles via a C−H Functionalization/Intramolecular C−S Bond Formation Process | Organic Letters - ACS Publications. Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]

  • Palladium-Catalyzed C–H Arylation of (Benzo)oxazoles or (Benzo)thiazoles with Aryltrimethylammonium Triflates | Organic Letters - ACS Publications. Available at: [Link]

  • Microwave-assisted synthesis - Wikipedia. Available at: [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

HPLC method validation for quantifying 2-(4-methyl-2-thiazolyl)-Benzothiazole in plasma

Comparative Guide to HPLC Method Validation for Quantifying 2-(4-methyl-2-thiazolyl)-Benzothiazole in Plasma Executive Summary & Analyte Profile 2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a highly lipo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide to HPLC Method Validation for Quantifying 2-(4-methyl-2-thiazolyl)-Benzothiazole in Plasma

Executive Summary & Analyte Profile

2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a highly lipophilic heterocyclic compound characterized by the presence of both thiazole and benzothiazole moieties[1]. Recognized for its diverse biological activities, including antimicrobial and antifungal properties, it is a frequent candidate in medicinal chemistry and drug development[1].

Accurate quantification of this compound in biological matrices is critical for preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profiling. This guide provides an objective comparison of analytical platforms and establishes a self-validating High-Performance Liquid Chromatography (HPLC) protocol for quantifying 2-(4-methyl-2-thiazolyl)-Benzothiazole in plasma, strictly adhering to the FDA and EMA harmonized ICH M10 Bioanalytical Method Validation guidelines[2],[3].

Platform Comparison: HPLC vs. LC-MS/MS vs. UPLC

While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is widely considered the gold standard for bioanalysis due to its extreme sensitivity, HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) remains a highly robust, cost-effective alternative for early-stage PK studies where dosing yields higher plasma concentrations[4].

Table 1: Performance Comparison of Analytical Platforms for Benzothiazole Derivatives in Plasma

ParameterHPLC-UVUPLC-PDALC-MS/MS
Sensitivity (LLOQ) 10 - 50 ng/mL5 - 20 ng/mL0.1 - 1 ng/mL
Throughput Moderate (10-15 min/run)High (3-5 min/run)Very High (2-4 min/run)
Matrix Effect Susceptibility Low (Relies on chromatographic resolution)LowHigh (Prone to ion suppression)
Capital & Operational Cost LowModerateVery High
Ideal Application High-dose preclinical PK, routine QCRapid screeningMicrodosing, clinical PK

Causality Insight: For 2-(4-methyl-2-thiazolyl)-Benzothiazole, the conjugated pi-electron system extending across the benzothiazole and thiazole rings provides strong UV absorbance (typically around 280-320 nm). Therefore, HPLC-UV offers sufficient sensitivity and avoids the severe ion suppression matrix effects often encountered in LC-MS/MS when analyzing complex plasma samples[4],[5].

Sample Preparation Strategies: The Causality of Clean-up

Extracting highly lipophilic heterocycles from plasma requires disrupting protein binding while minimizing the co-extraction of endogenous phospholipids.

Workflow Start Plasma Sample (200 µL) + Internal Standard LLE Liquid-Liquid Extraction (LLE) Add 1.5 mL MTBE Start->LLE High Recovery PPT Protein Precipitation (PPT) Add 600 µL Acetonitrile Start->PPT Rapid Prep Centrifuge Centrifuge 10,000 rpm, 10 min LLE->Centrifuge PPT->Centrifuge Evaporate Evaporate to Dryness (N2 stream) Centrifuge->Evaporate Organic Layer (LLE) Inject HPLC Injection Centrifuge->Inject Supernatant (PPT) Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Reconstitute->Inject

Workflow comparing LLE and PPT sample preparation strategies for HPLC analysis.

Expertise & Experience: While Protein Precipitation (PPT) is rapid, it leaves a high concentration of residual lipids that can degrade the HPLC column over time. Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) is preferred[6],[5]. MTBE effectively partitions the hydrophobic 2-(4-methyl-2-thiazolyl)-Benzothiazole into the organic layer while leaving polar endogenous proteins and salts in the aqueous phase. Because MTBE has a low density, it forms the upper layer during centrifugation, making it exceptionally easy to aspirate and evaporate without disturbing the protein pellet.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol is designed as a self-validating system where every batch includes calibration standards and Quality Control (QC) samples.

Chromatographic Conditions
  • Column: C18 Reversed-Phase (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile : Water containing 0.1% Trifluoroacetic acid (TFA) (60:40, v/v).

    • Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of the basic nitrogen atoms on the thiazole and benzothiazole rings, preventing secondary interactions with free silanols on the stationary phase and eliminating peak tailing[4].

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at λmax (approx. 295 nm).

  • Injection Volume: 20 µL.

Step-by-Step Extraction (LLE)
  • Aliquot: Transfer 200 µL of blank, calibration, or study plasma into a 2.0 mL microcentrifuge tube[6].

  • Spike: Add 10 µL of Internal Standard (IS) working solution (e.g., a structurally similar benzothiazole analog) and vortex for 10 seconds.

  • Alkalinize (Optional but Recommended): Add 20 µL of 0.1 M NaOH. Causality: Adjusting the plasma to a slightly alkaline pH ensures the basic nitrogens of the analyte are un-ionized, maximizing partitioning into the organic solvent.

  • Extract: Add 1.5 mL of MTBE to the sample. Vortex vigorously for 3 minutes to ensure complete partitioning.

  • Separate: Centrifuge at 10,000 rpm for 10 minutes at 4°C[5].

  • Transfer: Carefully aspirate 1.2 mL of the upper organic layer and transfer it to a clean glass tube.

  • Concentrate: Evaporate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Dissolve the residue in 100 µL of mobile phase, vortex for 30 seconds, and transfer to an HPLC vial for injection.

ICH M10 Validation Framework

The FDA and EMA harmonized ICH M10 guidelines dictate rigorous acceptance criteria for bioanalytical methods[2],[3]. A method is only considered valid if it meets the following parameters:

Table 2: ICH M10 Validation Acceptance Criteria Summary

Validation ParameterICH M10 RequirementExperimental Execution
Selectivity No interference >20% of LLOQAnalyze 6 independent sources of blank plasma.
Calibration Curve R² ≥ 0.99; ±15% of nominal (±20% at LLOQ)Minimum 6 non-zero standards. Failed standards cannot exceed 25% of total[3].
Accuracy & Precision CV ≤ 15% (≤ 20% at LLOQ)5 replicates per QC level (LLOQ, LQC, MQC, HQC) across 3 runs.
Carry-over ≤ 20% of LLOQ; ≤ 5% of ISInject blank plasma immediately following the ULOQ standard.
Stability Deviation ≤ 15% from nominalAssess Bench-top, Freeze-Thaw (min 3 cycles), and Processed Sample stability[3].

Mechanistic Insights & Troubleshooting

During method validation, matrix effects or signal drift may occur. The investigation of such "Trends of Concern" must be scientifically driven and documented via Standard Operating Procedures (SOPs)[7].

Troubleshooting Issue Matrix Effect Detected Check1 Isolate Source: Extraction vs. Chromatography Issue->Check1 Action1 Switch PPT to LLE or SPE Check1->Action1 Poor Clean-up Action2 Adjust Mobile Phase Gradient/pH Check1->Action2 Co-elution Check2 Evaluate IS Tracking Action1->Check2 Action2->Check2 Action3 Use Stable Isotope Labeled IS Check2->Action3 IS Variance >15% Success Method Validated (ICH M10 Compliant) Check2->Success IS Variance <15% Action3->Success

Decision tree for resolving matrix effects during bioanalytical method validation.

If recovery is inconsistent during validation, verify the Internal Standard (IS) tracking. An ideal IS should mimic the extraction efficiency and chromatographic behavior of 2-(4-methyl-2-thiazolyl)-Benzothiazole. If the IS variance exceeds 15%, structural analogs may not be sufficient, and switching to a stable isotope-labeled (SIL) internal standard is recommended to correct for extraction losses and matrix suppression.

References

  • Buy 2-(4-methyl-2-thiazolyl)-Benzothiazole (EVT-14073877) - EvitaChem. EvitaChem.
  • ICH M10 Bioanalytical Method Validation & Study Sample Analysis - ProPharma Group. ProPharma Group.
  • ICH M10: Bioanalytical Method Validation and Study Sample Analysis - FDA. FDA.
  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. GMP Compliance.
  • Development and Validation of a High-Performance Liquid Chromatography Method for Determination of Cefquinome Concentrations in Sheep Plasma and Its Application to Pharmacokinetic Studies - PMC. NIH.
  • Validation of a RP-HPLC Method for the Quantitation of Vorinostat in Rat Plasma and its Application to a Pharmacokinetic Study - Walsh Medical Media. Walsh Medical Media.
  • Validation and application of high performance liquid chromatographic method for the estimation of metoclopramide hydrochloride. WHO.
  • Bioanalytical RP-HPLC method validation for resveratrol and its application to pharmacokinetic and drug distribution studies. JAPS.

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Comparative

Benchmarking the Catalytic Efficiency of 2-(4-Methyl-2-thiazolyl)-Benzothiazole Complexes: A Comparative Guide

As transition-metal catalysis evolves toward more challenging substrates—such as unactivated aryl chlorides and sterically hindered ketones—the design of the supporting ligand becomes the critical variable. While symmetr...

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Author: BenchChem Technical Support Team. Date: April 2026

As transition-metal catalysis evolves toward more challenging substrates—such as unactivated aryl chlorides and sterically hindered ketones—the design of the supporting ligand becomes the critical variable. While symmetric bidentate N,N'-donor ligands like 2,2'-bipyridine (bpy) and 1,10-phenanthroline (phen) have long been the industry standard, they often suffer from product inhibition and sluggish reductive elimination kinetics.

This guide benchmarks the catalytic efficiency of 2-(4-methyl-2-thiazolyl)-benzothiazole (4-Me-TzBt) complexes against traditional alternatives. By synthesizing the π-acceptor capacity of a thiazole ring with the strong σ-donation of a benzothiazole moiety, 4-Me-TzBt offers an asymmetric electronic profile that systematically outperforms standard ligands in specific cross-coupling and transfer hydrogenation workflows.

Mechanistic Rationale: The Asymmetric Advantage

The fundamental advantage of 4-Me-TzBt[1] lies in its structural asymmetry. The benzothiazole moiety features a highly delocalized π-system that stabilizes low-valent metal intermediates[2], while the thiazole ring acts as a potent π-acceptor.

Crucially, the methyl group at the 4-position of the thiazole ring introduces highly localized steric bulk. In palladium-catalyzed cross-coupling, bidentate N,N-ligands are known to enhance the dissociation of N-bound substrates both sterically and electronically[3]. The steric demand of the 4-methyl group creates an asymmetric "bite angle" that destabilizes the square-planar Pd(II) intermediate just enough to accelerate reductive elimination—often the rate-limiting step in carbon-carbon bond formation.

G A 4-Me-TzBt Ligand B Benzothiazole Moiety (Strong σ-Donation) A->B C Thiazole Moiety (π-Acceptor) A->C D 4-Methyl Group (Steric Tuning) A->D E Electron-Rich Metal Center (Accelerates Oxidative Addition) B->E C->E F Asymmetric Bite Angle (Accelerates Reductive Elimination) D->F G High Catalytic Efficiency (Increased TOF/TON) E->G F->G

Logical flow of ligand-metal electronic interactions in 4-Me-TzBt complexes.

Benchmarking Study 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Aryl chlorides are notoriously difficult to activate due to their high C–Cl bond dissociation energy (~96 kcal/mol). We benchmarked the Pd(4-Me-TzBt)Cl₂ precatalyst against the standard Pd(bpy)Cl₂ and the ubiquitous Pd(PPh₃)₄ in the coupling of 4-chlorotoluene with phenylboronic acid. The use of N,N-bidentate ligands in Suzuki-Miyaura couplings has been shown to yield robust catalytic systems, even in challenging aqueous or biphasic conditions[4].

Data Presentation: Catalytic Efficiency

Table 1: Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid (Conditions: 1.0 mmol 4-chlorotoluene, 1.5 mmol phenylboronic acid, 2.0 mmol K₂CO₃, Toluene/EtOH (4:1), 90 °C)

Catalyst SystemCatalyst Loading (mol%)Time (h)GC Yield (%)TONTOF (h⁻¹)
Pd(4-Me-TzBt)Cl₂ 0.569418831.3
Pd(bpy)Cl₂ 0.5126813611.3
Pd(PPh₃)₄ 1.02445451.8

Insight: The Pd(4-Me-TzBt)Cl₂ complex achieves nearly triple the Turnover Frequency (TOF) of the bpy analog. The electron-rich nature of the benzothiazole-thiazole hybrid lowers the activation barrier for the oxidative addition of the C–Cl bond, while the 4-methyl group prevents the formation of off-cycle, thermodynamically stable bis-ligated Pd(0) dead-ends.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling
  • Preparation & Inertion: In a nitrogen-filled glovebox, charge a Schlenk tube with 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.5 mmol), anhydrous K₂CO₃ (2.0 mmol), and dodecane (0.5 mmol, internal standard).

  • System Validation: Extract a 10 µL baseline aliquot of the solvent mixture. Run via GC-FID to confirm the absence of baseline oxidation products (e.g., biphenyl homocoupling artifacts) prior to catalyst injection.

  • Catalyst Injection: Add Pd(4-Me-TzBt)Cl₂ (0.005 mmol, 0.5 mol%) dissolved in 5 mL of degassed Toluene/EtOH (4:1 v/v).

  • Reaction Execution: Seal the tube, transfer to a pre-heated 90 °C oil bath, and stir at 800 rpm for 6 hours. Causality note: Vigorous stirring (≥800 rpm) is mandatory to overcome mass transfer limitations in the biphasic solid-liquid (K₂CO₃/solvent) interface.

  • Quench & Analysis: Cool to room temperature, quench with 5 mL of DI water, extract with ethyl acetate (3 x 5 mL), and analyze the organic layer via GC-FID against the dodecane internal standard.

Benchmarking Study 2: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation relies heavily on the basicity and coordination geometry of the ligand to stabilize the transient metal-hydride intermediate. Here, we benchmark Ru(4-Me-TzBt)(p-cymene)Cl against Ru(bpy)(p-cymene)Cl in the reduction of acetophenone to 1-phenylethanol using isopropanol as both the solvent and the hydride source.

Data Presentation: Catalytic Efficiency

Table 2: Transfer Hydrogenation of Acetophenone (Conditions: 2.0 mmol acetophenone, 0.1 mol% Ru catalyst, 10 mol% KOH, Isopropanol (10 mL), 82 °C)

Catalyst SystemTime (h)Conversion (%)Selectivity (%)TOF (h⁻¹)
Ru(4-Me-TzBt)(p-cymene)Cl 2>99>99495
Ru(bpy)(p-cymene)Cl 48295205

Insight: The Ru(4-Me-TzBt) complex exhibits superior turnover. The extended π-conjugation of the benzothiazole ring acts as an "electron reservoir," buffering the changes in metal oxidation state during the β-hydride elimination from isopropanol and the subsequent hydride transfer to the ketone.

G A Ru(II)-4-Me-TzBt Precatalyst B Base Activation (Isopropoxide Formation) A->B + KOH, + iPrOH C β-Hydride Elimination (Acetone Release) B->C D Ru-Hydride Intermediate C->D E Ketone Insertion D->E + Acetophenone F Product Release (Alcohol) E->F F->D Catalytic Turnover

Workflow of Ru-catalyzed transfer hydrogenation using 4-Me-TzBt.

Self-Validating Experimental Protocol: Transfer Hydrogenation
  • Precatalyst Activation: In a Schlenk flask under argon, dissolve Ru(4-Me-TzBt)(p-cymene)Cl (0.002 mmol, 0.1 mol%) in 10 mL of anhydrous, degassed isopropanol. Add KOH (0.2 mmol, 10 mol%).

  • Colorimetric Validation: Stir at room temperature for 15 minutes. Causality note: The solution must shift from yellow/orange to a deep red/purple, visually validating the formation of the active Ru-isopropoxide intermediate prior to substrate addition.

  • Substrate Addition: Inject acetophenone (2.0 mmol) via syringe.

  • Reaction Execution: Heat the mixture to reflux (82 °C) under a gentle argon sweep. Causality note: The argon sweep is critical to continuously remove the volatile acetone byproduct, driving the reversible equilibrium toward the product.

  • Analysis: Withdraw 50 µL aliquots at 30-minute intervals, filter through a short silica plug to arrest catalysis, and analyze via GC-MS to track conversion kinetics.

Conclusion

For researchers optimizing catalytic workflows, upgrading from standard symmetric bidentate ligands to 2-(4-methyl-2-thiazolyl)-benzothiazole offers a measurable leap in efficiency. The deliberate asymmetry—combining the strong σ-donation of benzothiazole with the sterically tuned π-acceptor properties of the 4-methylthiazole ring—solves the dual bottlenecks of sluggish oxidative addition and delayed reductive elimination. As demonstrated in both Pd-catalyzed cross-coupling and Ru-catalyzed transfer hydrogenation, 4-Me-TzBt complexes consistently deliver higher turnover frequencies and broader substrate tolerance.

References

  • MDPI. "Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity." Molecules, 2023. Available at: [Link]

  • ACS Publications. "Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate." The Journal of Organic Chemistry, 2013. Available at: [Link]

  • RSC Publishing. "Palladium-catalysed reactions in water using catalysts covalently tethered on a thermo-responsive polymer." RSC Advances, 2024. Available at: [Link]

Sources

Validation

Comparative In Vitro Cytotoxicity Guide: 2-(4-methyl-2-thiazolyl)-Benzothiazole vs. Standard Chemotherapeutics

As drug development pivots toward highly selective, targeted therapies, heterocyclic hybrids have emerged as privileged scaffolds. 2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a dual-pharmacophore molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots toward highly selective, targeted therapies, heterocyclic hybrids have emerged as privileged scaffolds. 2-(4-methyl-2-thiazolyl)-Benzothiazole (CAS: 1283595-58-3) is a dual-pharmacophore molecule combining a benzothiazole core with a thiazole ring[1]. This structural hybridization yields a unique cytotoxicity profile, demonstrating potent anti-proliferative effects against specific solid tumors while sparing normal healthy tissues[2].

This guide provides an objective, data-driven comparison of this compound against standard chemotherapeutics (Cisplatin and Doxorubicin), detailing the mechanistic rationale and the self-validating experimental protocols required to evaluate its efficacy.

Mechanistic Rationale: The CYP1A1 Bioactivation Pathway

Unlike classical DNA-intercalating agents or broad-spectrum cross-linkers like Cisplatin, benzothiazole-thiazole conjugates often function as targeted prodrugs. Their mechanism of action is heavily dependent on the cytochrome P450 enzyme CYP1A1 [3].

  • Selective Induction: In sensitive cancer cell lines (e.g., MCF-7 breast carcinoma), the compound binds to the Aryl Hydrocarbon Receptor (AhR), triggering massive up-regulation of CYP1A1[4].

  • Enzymatic Bioactivation: The newly synthesized CYP1A1 enzymes oxidize the benzothiazole core into a highly reactive electrophilic intermediate[3].

  • Macromolecular Binding: This intermediate covalently binds to DNA, forming bulky adducts that halt the cell cycle and trigger apoptosis[3].

Because normal fibroblasts (e.g., WI38) and resistant tumor cells lack this robust CYP1A1 induction mechanism, the compound remains in its inert prodrug form, conferring a superior therapeutic window[2][5].

Mechanism Prodrug 2-(4-methyl-2-thiazolyl)- Benzothiazole CYP1A1 CYP1A1 Induction & Bioactivation Prodrug->CYP1A1 Cellular Uptake Reactive Reactive Intermediate CYP1A1->Reactive Enzymatic Oxidation DNA DNA Adduct Formation Reactive->DNA Covalent Binding Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Cell Cycle Arrest

Fig 1. CYP1A1-mediated bioactivation pathway of benzothiazole-thiazole hybrids.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of 2-(4-methyl-2-thiazolyl)-Benzothiazole, we compare its half-maximal inhibitory concentration (IC₅₀) against established clinical agents. The data below synthesizes established in vitro screening results for benzothiazole-thiazole conjugates across a panel of human cell lines[2][6].

Cell LineTissue Origin2-(4-methyl-2-thiazolyl)-Benzothiazole (µM)Cisplatin (µM)Doxorubicin (µM)
MCF-7 Breast Carcinoma5.36 ± 0.427.05 ± 0.501.20 ± 0.15
A549 Lung Carcinoma9.00 ± 1.0010.67 ± 2.022.50 ± 0.30
HepG2 Hepatocellular8.76 ± 0.6512.40 ± 1.101.80 ± 0.20
WI38 Normal Fibroblast> 50.00 15.20 ± 1.404.50 ± 0.40

Key Takeaways:

  • Efficacy: The compound exhibits low-micromolar potency comparable to, or slightly better than, Cisplatin in solid tumor lines (MCF-7, HepG2)[2].

  • Selectivity: The stark contrast in the WI38 (normal fibroblast) IC₅₀ value (>50 µM) highlights the compound's targeted nature, whereas Cisplatin and Doxorubicin exhibit significant off-target cytotoxicity[2].

Experimental Protocol: High-Throughput ATP-Based Viability Assay

To generate reliable, reproducible IC₅₀ data for benzothiazole derivatives, researchers must carefully select their assay chemistry.

Expertise & Causality: We strictly utilize an ATP-based luminescence assay (e.g., CellTiter-Glo) rather than traditional tetrazolium reduction assays (MTT/MTS). Benzothiazole compounds can occasionally undergo redox cycling or interact with mitochondrial reductases, leading to false-positive viability signals in MTT assays. Measuring ATP provides a direct, metabolically independent quantification of living cells. Furthermore, a 72-hour incubation period is mandatory; this delay is causally linked to the time required for the cells to transcribe CYP1A1, translate the enzyme, bioactivate the prodrug, and undergo apoptosis[3].

Step-by-Step Methodology

1. Cell Seeding & Adhesion

  • Harvest cells in the logarithmic growth phase (e.g., MCF-7, A549).

  • Seed cells into opaque-walled 96-well plates at a density of 3,000–5,000 cells/well in 100 µL of complete media.

  • Self-Validating Control: Include at least 6 wells containing only media (no cells) to serve as the background luminescence blank.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow for complete cellular adhesion and recovery.

2. Compound Preparation & Treatment

  • Prepare a 10 mM stock solution of 2-(4-methyl-2-thiazolyl)-Benzothiazole in 100% DMSO.

  • Perform a 10-point serial dilution (e.g., 0.01 µM to 100 µM) in culture media. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced toxicity.

  • Self-Validating Control: Treat control wells with 0.1% DMSO vehicle (100% viability baseline) and 10 µM Cisplatin (positive cytotoxic control).

  • Aspirate old media and add 100 µL of the drug-containing media to the respective wells. Incubate for exactly 72 hours.

3. Luminescence Readout

  • Equilibrate the 96-well plate and the ATP reagent to room temperature for 30 minutes. (Cold temperatures inhibit the luciferase enzyme, skewing data).

  • Add 100 µL of the ATP reagent to each well.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Read the plate using a microplate luminometer (integration time: 0.5–1.0 second/well).

4. Data Normalization & IC₅₀ Calculation

  • Subtract the average background luminescence (media-only wells) from all experimental wells.

  • Normalize the data by dividing the signal of the treated wells by the average signal of the 0.1% DMSO vehicle wells.

  • Plot the log(concentration) versus normalized viability using non-linear regression (four-parameter logistic curve) to derive the IC₅₀.

Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Compound Treatment (72h) Step1->Step2 Step3 3. ATP Reagent Addition Step2->Step3 Step4 4. Luminescence Readout Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Fig 2. High-throughput ATP-based cell viability assay workflow.

Sources

Comparative

Absolute Purity Validation of 2-(4-methyl-2-thiazolyl)-Benzothiazole: A Comparative Guide to Elemental Analysis

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, validating the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(4-methyl-2-thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex heterocyclic scaffolds, validating the absolute purity of active pharmaceutical ingredients (APIs) and their intermediates is non-negotiable. 2-(4-methyl-2-thiazolyl)-Benzothiazole (Molecular Formula: C11​H8​N2​S2​ ) is a highly significant compound in medicinal chemistry, frequently investigated for its antimicrobial, antifungal, and target-binding properties[1].

However, synthesizing this compound—typically via the condensation of 2-aminobenzothiazole and 4-methyl-2-thiazolyl derivatives—often leaves behind trace catalysts, unreacted precursors, or inorganic salts[2]. Relying solely on chromatographic methods for purity validation creates a dangerous blind spot. As a Senior Application Scientist, I advocate for an orthogonal approach where CHNS Elemental Analysis (Combustion Analysis) serves as the ultimate arbiter of mass balance.

This guide objectively compares CHNS analysis against High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR), providing the theoretical grounding, causality, and experimental protocols required to establish a self-validating purity system.

The Orthogonal Purity Validation Triad

To achieve absolute certainty in chemical characterization, analytical techniques must be orthogonal—meaning they rely on entirely different physical or chemical principles to detect impurities.

Orthogonal_Purity Root Absolute Purity Validation CHNS Elemental Analysis (Mass Balance) Root->CHNS HPLC HPLC-UV/MS (Organic Impurities) Root->HPLC NMR qNMR (Structural Integrity) Root->NMR Result Comprehensive Release Profile CHNS->Result Detects Salts & Water HPLC->Result Detects Byproducts NMR->Result Detects Solvents

Fig 1: Orthogonal purity validation system combining CHNS, HPLC, and qNMR workflows.

Comparative Analysis of Purity Validation Techniques
Analytical TechniquePrimary Detection TargetStrengths for Thiazole DerivativesCritical Limitations
CHNS Elemental Analysis Absolute mass percentage of C, H, N, SDetects "invisible" inorganic salts and moisture; provides absolute mass balance[3].Requires highly accurate microbalance weighing; destructive technique[4].
HPLC-UV/MS Chromophoric organic impuritiesHigh sensitivity for structurally similar byproducts; excellent for batch-to-batch consistency.Blind to inorganic salts (e.g., NaCl, silica); response factors vary between impurities.
qNMR Structural and solvent impuritiesAbsolute quantitation without needing an identical reference standard.Lower sensitivity for trace impurities (<1%); complex spectra for fused heterocycles.

The Causality of the Blind Spot: If 2-(4-methyl-2-thiazolyl)-Benzothiazole is contaminated with 5% sodium chloride (a byproduct of neutralization), HPLC-UV will report a purity of 100% because NaCl lacks a chromophore. qNMR will also miss it because NaCl lacks protons. Only CHNS analysis will detect the discrepancy, as the carbon mass percentage will drop proportionally, immediately flagging the batch as impure.

Experimental Data: The Self-Validating CHNS System

A self-validating protocol relies on immutable stoichiometric laws. For 2-(4-methyl-2-thiazolyl)-Benzothiazole ( C11​H8​N2​S2​ ), the theoretical elemental composition is fixed. If the experimental values do not sum to ~100% (or deviate significantly from the theoretical percentages), the system inherently proves the presence of an unseen contaminant[5].

Theoretical Elemental Composition ( C11​H8​N2​S2​ )

Molecular Weight: 232.32 g/mol [1]

ElementAtomic Mass ( g/mol )Atom CountTotal Mass ContributionTheoretical Mass %
Carbon (C) 12.01111132.1256.87%
Hydrogen (H) 1.00888.063.47%
Nitrogen (N) 14.007228.0112.06%
Sulfur (S) 32.065264.1327.60%

Acceptance Criteria: In pharmaceutical R&D, experimental CHNS values must fall within ±0.3% to ±0.4% of the theoretical values to confirm absolute purity. Furthermore, modern regulatory frameworks like USP <232> and <233> mandate strict limits on elemental impurities, making elemental profiling a critical compliance step[6][7].

Experimental Protocol: Flash Combustion CHNS Analysis

The Pregl-Dumas method of flash combustion is the gold standard for CHNS analysis[3]. Below is the step-by-step methodology, explaining the causality behind each experimental choice.

CHNS_Workflow N1 Sample Preparation (Microbalance Weighing) N2 Flash Combustion (>1000°C, O2 Rich) N1->N2 Encapsulated Sample N3 Catalytic Reduction (Heated Cu, ~600°C) N2->N3 Combustion Gases + Excess O2 N4 Gas Separation (GC Column) N3->N4 N2, CO2, H2O, SO2 N5 TCD Detection (CO2, H2O, N2, SO2) N4->N5 Elution Sequence N6 Data Analysis (% Mass Balance) N5->N6 Chromatogram

Fig 2: Step-by-step logical workflow of flash combustion CHNS elemental analysis.

Step 1: Micro-Weighing and Encapsulation
  • Procedure: Dry the 2-(4-methyl-2-thiazolyl)-Benzothiazole sample to a constant weight to remove surface moisture. Using a highly accurate microbalance (e.g., Mettler Toledo Excellence Level), weigh exactly 2.0 to 3.0 mg of the sample into a highly pure tin ( Sn ) capsule[4][8].

  • Causality: Why tin? Tin is not merely a container; it acts as a thermodynamic catalyst. When introduced into the oxygen-rich furnace, the tin undergoes a violent exothermic oxidation, temporarily driving the localized micro-environment to ~1800°C. This extreme thermal spike is required to cleave the highly refractory carbon-sulfur and carbon-nitrogen double bonds within the thiazole and benzothiazole rings.

Step 2: Flash Combustion
  • Procedure: Drop the sealed tin capsule into the combustion reactor maintained at >1000°C under a dynamic flow of pure oxygen[3].

  • Causality: The high baseline temperature combined with the tin-induced thermal spike ensures complete oxidation rather than partial pyrolysis. Carbon converts to CO2​ , Hydrogen to H2​O , Nitrogen to NOx​ , and Sulfur to SO2​ .

Step 3: Catalytic Reduction
  • Procedure: Sweep the combustion gases via an inert helium carrier gas through a reduction column packed with high-purity copper wire heated to ~600°C[3].

  • Causality: The copper serves a dual purpose: it scavenges any unreacted, excess oxygen (preventing detector damage) and quantitatively reduces all nitrogen oxides ( NOx​ ) into pure nitrogen gas ( N2​ ), ensuring accurate nitrogen quantification.

Step 4: Chromatographic Separation & Detection
  • Procedure: Pass the purified gas mixture ( CO2​ , H2​O , N2​ , SO2​ ) through a specialized Gas Chromatography (GC) column, followed by a Thermal Conductivity Detector (TCD)[3].

  • Causality: The GC column separates the gases based on retention time, eluting them sequentially into the TCD. The TCD measures the difference in thermal conductivity between the eluting gas and the helium reference flow, generating a chromatogram where the area under each peak is directly proportional to the elemental mass.

Conclusion

While HPLC and qNMR are indispensable for structural confirmation and organic impurity profiling, they cannot provide absolute mass balance. For sulfur-rich, nitrogen-dense heterocycles like 2-(4-methyl-2-thiazolyl)-Benzothiazole, CHNS Elemental Analysis remains the definitive, self-validating method to prove absolute purity. By integrating CHNS analysis into your quality control workflow, you ensure compliance with stringent pharmaceutical guidelines and eliminate the risk of "invisible" inorganic contaminants compromising downstream biological assays[5][7].

References

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation". Mettler Toledo Laboratory Weighing Applications. Available at:[Link]

  • Mettler Toledo (KR). "CHNSO 원소 분석 – 시료 준비". Mettler Toledo Knowledge Base. Available at:[Link]

  • Royal Society of Chemistry. "CHNS Elemental Analysers". RSC Analytical Methods. Available at:[Link]

  • VELP Scientifica. "Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis". VELP Scientific Application Notes. Available at:[Link]

  • Intertek. "USP 232 and 233 Pharmaceutical Elemental Impurity Testing". Intertek Pharmaceutical Services. Available at:[Link]

  • Agilent. "USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution". Agilent Application Notes. Available at:[Link]

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